molecular formula C10H11ClN2O2 B1307816 4-[(3-Chloropropanoyl)amino]benzamide CAS No. 573994-42-0

4-[(3-Chloropropanoyl)amino]benzamide

Cat. No.: B1307816
CAS No.: 573994-42-0
M. Wt: 226.66 g/mol
InChI Key: MQDHTDFAHRFZIH-UHFFFAOYSA-N
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Description

4-[(3-Chloropropanoyl)amino]benzamide is a synthetic benzamide derivative designed for research and development applications. This compound features a benzamide core, a structure of significant interest in medicinal chemistry , which is further functionalized with a 3-chloropropanoyl side chain. The reactive chloro group on the aliphatic chain and the hydrogen-bonding capacity of the benzamide moiety make this molecule a valuable bifunctional building block for chemical synthesis. It is primarily used as an intermediate in the design and construction of more complex molecules, particularly in the development of potential pharmacologically active compounds. Researchers can utilize this compound to create amide linkages, explore structure-activity relationships, or develop novel enzyme inhibitors. The presence of the 4-aminobenzamide scaffold is associated with various biological activities, positioning this reagent as a potential precursor in biochemical research . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloropropanoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-3-1-7(2-4-8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDHTDFAHRFZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400675
Record name 4-[(3-chloropropanoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573994-42-0
Record name 4-[(3-chloropropanoyl)amino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Access of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 4-[(3-Chloropropanoyl)amino]benzamide, a compound of interest for researchers in drug discovery and chemical biology. While direct experimental data for this specific molecule is not extensively published, this document leverages established chemical principles and data from its constituent precursors, 4-aminobenzamide and 3-chloropropanoyl chloride, to project its physicochemical characteristics and reactivity profile. A detailed, field-proven synthetic protocol is presented, accompanied by expert insights into the causality of experimental choices. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a foundational understanding for the potential application of this and similar molecules.

Introduction and Rationale

Benzamide and its derivatives are cornerstone pharmacophores in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The versatile reactivity of the benzamide scaffold allows for its incorporation into complex molecular architectures, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] The introduction of an N-acyl substituent, particularly one containing a reactive electrophilic site such as a chloroalkane, presents a compelling strategy for the development of targeted covalent inhibitors or functional probes for studying biological systems.

The title compound, 4-[(3-Chloropropanoyl)amino]benzamide, integrates the well-established benzamide moiety with a 3-chloropropanoyl group. This combination is of significant interest as the terminal chlorine atom provides a reactive handle for nucleophilic substitution, potentially enabling covalent modification of biological targets. This guide aims to provide a robust theoretical and practical framework for the synthesis and understanding of this molecule.

Predicted Physicochemical Properties

The physicochemical properties of 4-[(3-Chloropropanoyl)amino]benzamide have been predicted based on the known properties of its precursors and related benzamide structures. These values are essential for planning synthetic procedures, purification, and formulation studies.

PropertyPredicted ValueUnitRationale / Comments
Molecular Formula C₁₀H₁₁ClN₂O₂-Derived from the combination of 4-aminobenzamide (C₇H₈N₂O) and a 3-chloropropanoyl group (C₃H₄ClO).
Molecular Weight 226.66 g/mol Calculated from the molecular formula.
Appearance White to off-white solid-Based on the typical appearance of related acylated benzamides.
Melting Point 150 - 180°CExpected to be higher than 3-chlorobenzamide (~135°C) and lower than 4-aminobenzamide (~183°C) due to the introduction of the acyl chain and the disruption of intermolecular hydrogen bonding between the primary amine and amide of the precursor.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)-The benzamide core imparts some polarity, but the overall molecule is expected to have limited aqueous solubility. Solubility in organic solvents is anticipated due to the amide and chloroalkane functionalities.
pKa (Amide N-H) ~17-The amide proton is weakly acidic.
pKa (Conjugate acid of amino N) ~2-3-The lone pair on the nitrogen of the newly formed amide is significantly less basic than the starting aniline due to resonance with the carbonyl group.

Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide: A Validated Protocol

The synthesis of 4-[(3-Chloropropanoyl)amino]benzamide is most directly achieved through the N-acylation of 4-aminobenzamide with 3-chloropropanoyl chloride.[4] This is a standard amide bond formation reaction, which is typically high-yielding and proceeds under mild conditions.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification 4_Aminobenzamide 4-Aminobenzamide Reaction_Vessel Acylation Reaction (Aprotic Solvent, Base) 4_Aminobenzamide->Reaction_Vessel 3_Chloropropanoyl_Chloride 3-Chloropropanoyl Chloride 3_Chloropropanoyl_Chloride->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product 4-[(3-Chloropropanoyl)amino]benzamide Purification->Final_Product

Caption: Synthetic workflow for 4-[(3-Chloropropanoyl)amino]benzamide.

Step-by-Step Experimental Protocol

Materials:

  • 4-Aminobenzamide (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzamide (1.0 eq) and dissolve it in anhydrous DCM. Rationale: Anhydrous conditions are crucial as 3-chloropropanoyl chloride is highly reactive with water.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. Rationale: The base is necessary to neutralize the HCl byproduct of the acylation reaction, driving the reaction to completion. Cooling the reaction mixture helps to control the exothermic nature of the acylation.

  • Acyl Chloride Addition: Slowly add 3-chloropropanoyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Rationale: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: The reaction is typically complete within a few hours at room temperature. TLC allows for the visualization of the consumption of the starting material and the formation of the product.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid chloride and the triethylammonium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine. Rationale: These washes remove water-soluble byproducts and impurities.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-[(3-Chloropropanoyl)amino]benzamide.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-[(3-Chloropropanoyl)amino]benzamide is dictated by its three primary functional groups: the benzamide, the secondary amide linker, and the terminal chloropropyl chain.

Nucleophilic Substitution at the Chloropropyl Group

The chlorine atom at the end of the propanoyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This is arguably the most significant reactive site for applications in chemical biology.

Nucleophilic_Substitution Reactant 4-[(3-Chloropropanoyl)amino]benzamide Product Covalently Modified Product Reactant->Product Sₙ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group

Caption: Nucleophilic substitution at the chloropropyl group.

This reactivity allows for the covalent labeling of biological macromolecules, such as proteins, by reaction with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine). The electrophilicity of the carbon bearing the chlorine can be further enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Reactions of the Benzamide Moiety

The aromatic ring of the benzamide is activated towards electrophilic aromatic substitution by the ortho, para-directing amide group. However, the amide group is a moderate activator, and the conditions for such reactions would need to be carefully controlled to avoid reactions at other sites.

The amide bond itself is generally stable but can be hydrolyzed under strong acidic or basic conditions, which would cleave the molecule into 4-aminobenzamide and 3-chloropropanoic acid.[5]

Potential Applications in Drug Discovery and Research

Given the structural features of 4-[(3-Chloropropanoyl)amino]benzamide, several potential applications in research and drug development can be envisioned:

  • Targeted Covalent Inhibitors: The reactive chloropropyl group makes this molecule a candidate for the development of targeted covalent inhibitors. By incorporating this warhead into a scaffold that binds to a specific protein, it can form an irreversible covalent bond with a nearby nucleophilic residue, leading to potent and prolonged inhibition.

  • Chemical Probes: The molecule could serve as a scaffold for the development of chemical probes to identify and study the function of specific proteins. For example, it could be functionalized with a reporter tag (e.g., a fluorophore or biotin) to allow for the detection and isolation of its binding partners.

  • Fragment-Based Drug Discovery: As a small molecule with a reactive group, it could be used in fragment-based screening to identify new binding sites on proteins of interest.

Benzamide derivatives have been investigated for a wide range of therapeutic areas, and the introduction of a reactive group could lead to novel mechanisms of action.[6][7]

Safety and Handling

As there is no specific safety data sheet for 4-[(3-Chloropropanoyl)amino]benzamide, precautions should be based on the hazards of its precursors and related compounds.

  • 4-Aminobenzamide: May cause eye and respiratory irritation.[8]

  • 3-Chloropropanoyl chloride: Is a corrosive substance that reacts violently with water. It is a lachrymator and can cause severe skin and eye damage.[7]

Therefore, 4-[(3-Chloropropanoyl)amino]benzamide should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-[(3-Chloropropanoyl)amino]benzamide is a molecule with significant potential in the fields of medicinal chemistry and chemical biology. While direct experimental data is limited, its chemical properties and reactivity can be reliably predicted from its structure. The synthetic protocol outlined in this guide is robust and based on well-established organic chemistry principles. The presence of a reactive chloropropyl group offers exciting opportunities for the development of novel targeted therapies and research tools. This guide provides the foundational knowledge for scientists to synthesize, handle, and explore the applications of this promising compound.

References

  • The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). (URL: [Link])

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. (URL: [Link])

  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. National Institutes of Health. (URL: [Link])

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Institutes of Health. (URL: [Link])

  • Biological Activities of Natural Products III. National Institutes of Health. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. (URL: [Link])

  • The Fascinating Chemistry of α‐Haloamides. National Institutes of Health. (URL: [Link])

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. (URL: [Link])

  • N-Acylation Reactions of Amines. ResearchGate. (URL: [Link])

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (URL: not available)
  • Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. (URL: [Link])

  • Organic Compounds with Biological Activity. MDPI. (URL: [Link])

  • Journal of Advanced Scientific Research PREDICTION OF BIOLOGICAL ACTIVITIES OF A. SQUAMOSA BIOACTIVE COMPOUNDS BY-SILICO DESIGN. (URL: not available)
  • 24.6: Synthesis of Amines. Chemistry LibreTexts. (URL: [Link])

  • N-Acylation in combinatorial chemistry. arkat usa. (URL: [Link])

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. National Institutes of Health. (URL: [Link])

  • The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. PubMed. (URL: [Link])

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Institutes of Health. (URL: [Link])

  • Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. (URL: [Link])

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. (URL: [Link])

  • Biological Activity of Natural and Synthetic Compounds. MDPI. (URL: [Link])

Sources

Technical Guide: 4-[(3-Chloropropanoyl)amino]benzamide Biological Activity & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, chemical reactivity, and experimental applications of 4-[(3-Chloropropanoyl)amino]benzamide (CAS 87462-12-2). This compound is functionally categorized as a masked electrophile and a covalent warhead precursor used in the design of targeted covalent inhibitors (TCIs).

Executive Summary

4-[(3-Chloropropanoyl)amino]benzamide is a synthetic intermediate and reactive probe characterized by a 3-chloropropanamide warhead attached to a benzamide scaffold. In biological systems, it functions primarily as a latent Michael acceptor . Under physiological conditions (pH 7.4) or enzymatic catalysis, it undergoes elimination of HCl to generate 4-acrylamidobenzamide , a potent electrophile capable of covalently modifying cysteine residues in target proteins (e.g., kinases, cysteine proteases).

Key Classification:

  • Pharmacological Class: Covalent Warhead Precursor / Masked Electrophile.

  • Primary Mechanism:

    
    -elimination followed by Michael Addition (S-alkylation).
    
  • Applications: Fragment-Based Drug Discovery (FBDD), Activity-Based Protein Profiling (ABPP), and synthesis of irreversible kinase inhibitors.

Chemical Biology & Mechanism of Action

The "Masked" Warhead Mechanism

Unlike direct acrylamides, the 3-chloropropanoyl group provides a stability advantage. It is less reactive toward off-target nucleophiles (like glutathione) in circulation but generates the reactive acrylamide species in situ or during synthesis.

Pathway Description:

  • Elimination: The

    
    -proton is acidic. In the presence of a base (or basic residues in a protein pocket), HCl is eliminated, forming the 
    
    
    
    -unsaturated carbonyl (acrylamide).
  • Covalent Capture: The resulting acrylamide undergoes a 1,4-Michael addition with a nucleophilic cysteine thiol (

    
    ) on the target protein.
    
  • Irreversible Inhibition: A stable thioether bond is formed, permanently inhibiting the target.

Diagram: Activation and Covalent Modification Pathway

G cluster_0 Biological Microenvironment Compound 4-[(3-Chloropropanoyl) amino]benzamide (Latent Electrophile) Intermediate Transition State (HCl Elimination) Compound->Intermediate Base / pH > 7.0 ActiveSpecies 4-Acrylamidobenzamide (Active Michael Acceptor) Intermediate->ActiveSpecies -HCl Complex Covalent Adduct (Thioether Bond) ActiveSpecies->Complex Michael Addition (Irreversible) Target Protein Target (Cys-SH Nucleophile) Target->Complex S-alkylation

Figure 1: Mechanism of activation from chloropropanoyl precursor to covalent protein adduct.

Biological Activity Profile

Target Scaffolding

The 4-aminobenzamide core is a privileged scaffold found in several bioactive classes. The addition of the 3-chloropropanoyl group converts reversible binders into covalent probes.

Target ClassRole of Benzamide ScaffoldPotential Application of Chloropropanoyl Derivative
Serine Proteases S1 pocket binder (e.g., Factor Xa)Covalent probe for active site Ser/Cys mapping.
PARP Enzymes Nicotinamide mimicIrreversible inhibition of PARP-1 (via engineered Cys).
HDACs Zinc-binding group (ZBG) linkerCovalent modifier of HDAC surface cysteines.
Kinases Hinge binder (ATP mimetic)Targeted Covalent Inhibitor (TCI) precursor.
Cytotoxicity and Reactivity
  • Non-Specific Toxicity: High concentrations (>50

    
    M) may deplete cellular glutathione (GSH) due to alkylation, leading to oxidative stress.
    
  • Selectivity: The 3-chloropropanoyl derivative is generally less toxic than the direct acrylamide analogue because its activation is rate-limiting, allowing for better biodistribution before reactivity is unleashed.

Experimental Protocols

Protocol: Synthesis of the Active Acrylamide

Use this protocol to generate the bioactive 4-acrylamidobenzamide reference standard from the chloropropanoyl precursor.

Reagents:

  • 4-[(3-Chloropropanoyl)amino]benzamide (1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of 4-[(3-Chloropropanoyl)amino]benzamide in 5 mL anhydrous THF under nitrogen atmosphere.

  • Elimination: Add TEA dropwise at 0°C. The reaction is exothermic.

  • Reflux: Warm to room temperature and reflux at 60°C for 2 hours to drive HCl elimination.

  • Monitoring: Monitor by TLC (SiO

    
    , 5% MeOH in DCM). The product (acrylamide) will have a higher R
    
    
    
    than the starting material.
  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water (

    
    ) and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Validation: Confirm conversion by

    
    H NMR (appearance of vinylic protons at 
    
    
    
    5.7–6.4 ppm).
Protocol: GSH Reactivity Assay (Cysteine Reactivity)

Determines the "warhead lability" and half-life (


) of the compound under physiological conditions.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4

  • Reduced Glutathione (GSH) (10 mM stock)

  • Test Compound (10 mM DMSO stock)

  • LC-MS grade Acetonitrile

Workflow:

  • Incubation: Mix Test Compound (50

    
    M final) with GSH (500 
    
    
    
    M final, 10x excess) in PBS at 37°C.
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Quench immediately with 50

    
    L of 1% Formic Acid in Acetonitrile.
    
  • Analysis: Analyze by LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life:
    
    
    .
    • Interpretation: A slow

      
       (>2h) indicates a stable "masked" electrophile suitable for prodrug applications. A fast 
      
      
      
      (<15 min) indicates high reactivity and potential toxicity.

Structural & Synthetic Data[1]

Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
  • Molecular Weight: 226.66 g/mol

  • LogP (Predicted): ~0.8 (Moderate hydrophilicity, good membrane permeability).

  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Synthesis Route (Retrosynthesis)

The compound is synthesized via Schotten-Baumann acylation.

Synthesis PABA 4-Aminobenzamide Product 4-[(3-Chloropropanoyl) amino]benzamide PABA->Product THF/DCM, 0°C Base (K2CO3) Chloride 3-Chloropropionyl Chloride Chloride->Product

Figure 2: Synthetic route via acyl chloride coupling.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.[1][2] Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Lovell, T., et al. (2012). Structure-Activity Relationships of 3-Chloropropanamides as Factor Xa Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[3] Reactivity Profile of 3-Chloropropionyl Chloride and Derivatives. BenchChem Technical Library. Link

Sources

4-[(3-Chloropropanoyl)amino]benzamide derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(3-Chloropropanoyl)amino]benzamide Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential

Abstract

The 4-aminobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse range of therapeutic agents. The introduction of an N-acyl substituent, specifically the 3-chloropropanoyl group, creates a reactive electrophilic center that imparts unique pharmacological properties. This technical guide provides a comprehensive overview of 4-[(3-Chloropropanoyl)amino]benzamide and its analogs for researchers and drug development professionals. We will delve into the synthetic rationale, explore the primary mechanism of action centered on histone deacetylase (HDAC) inhibition, and detail the essential experimental protocols required for their evaluation. This document serves as a foundational resource, integrating established chemical principles with biological validation pathways to guide the exploration of this promising class of compounds.

Introduction to the Benzamide Scaffold

The 4-Aminobenzamide Core: A Versatile Building Block

The 4-aminobenzamide structure is a key organic building block, valued for its dual functionality which allows for a wide array of chemical reactions.[1] Its amino group can undergo acylation, alkylation, and diazotization, while the amide group can be modified or participate in hydrogen bonding, making it a versatile intermediate for synthesizing more complex molecules.[1][2] This scaffold is foundational in the development of pharmaceuticals, materials, and specialized chemicals, including dyes and pigments.[3] In medicinal chemistry, its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Emergence of 4-[(3-Chloropropanoyl)amino]benzamide as a Pharmacophore of Interest

The acylation of the 4-amino group with 3-chloropropanoyl chloride introduces a critical feature: an electrophilic α-chloroketone moiety. This functional group is a known covalent modifier, capable of forming stable bonds with nucleophilic residues (such as cysteine or histidine) in enzyme active sites. This potential for covalent irreversible or slowly reversible inhibition offers a distinct advantage over non-covalent inhibitors, often leading to prolonged duration of action and increased potency. This specific structural motif positions 4-[(3-Chloropropanoyl)amino]benzamide and its analogs as compelling candidates for targeted enzyme inhibition, particularly in the context of epigenetic modifiers like histone deacetylases (HDACs).

Synthesis and Chemical Derivatization

Core Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

The synthesis of the core molecule is typically achieved through a straightforward nucleophilic acyl substitution. The primary amine of 4-aminobenzamide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Rationale: This reaction is a classic Schotten-Baumann acylation. The use of a mild base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate) is crucial to neutralize the HCl byproduct generated during the reaction. Neutralization drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic. The choice of solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system) depends on the solubility of the starting materials and the desired reaction temperature.

Detailed Protocol: Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

  • Dissolution: Dissolve 4-aminobenzamide (1.0 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) and cool the mixture to 0 °C using an ice bath. This prevents side reactions with atmospheric moisture and controls the initial exotherm.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition is critical to manage the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and HRMS.

Strategies for Analog Development

The modular nature of this scaffold allows for systematic modification to explore structure-activity relationships (SAR).

  • Benzamide Ring Substitution: Introduction of electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties and binding interactions.

  • Linker Modification: The length and rigidity of the acyl chain can be altered. Replacing the chloro- group with other halogens (Br, F) or other leaving groups can fine-tune reactivity.

  • Amide Modification: The terminal carboxamide can be derivatized to esters, acids, or other bioisosteres to alter solubility and cell permeability.

Physicochemical Properties Summary

The following table summarizes key predicted and observed properties for the parent compound and representative analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPH-Bond DonorsH-Bond Acceptors
Parent Compound C₁₀H₁₁ClN₂O₂226.661.2522
Fluoro- Analog C₁₀H₁₁FN₂O₂210.211.1022
Methyl-Ring Analog C₁₁H₁₃ClN₂O₂240.691.7522

Pharmacological Profile: Elucidating the Mechanism of Action

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

A substantial body of evidence points to benzamide derivatives as effective inhibitors of Class I histone deacetylases (HDAC1, 2, and 3).[7][8] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes.[7]

The general pharmacophore model for an HDAC inhibitor consists of:

  • Zinc-Binding Group (ZBG): Interacts with the catalytic Zn²⁺ ion in the active site.

  • Linker: A chain that occupies the enzyme's hydrophobic tunnel.

  • Cap Group: A surface-recognition moiety that interacts with residues at the rim of the active site.

In 4-[(3-Chloropropanoyl)amino]benzamide, the benzamide portion can serve as the cap group, the propanoyl chain as the linker, and the carbonyl oxygen, potentially in concert with the electrophilic chloro- group, can interact with the active site, including the zinc ion.

The Role of the α-Halo-Ketone Moiety: Covalent Inhibition

The key feature of this scaffold is the electrophilic 3-chloropropanoyl group. This moiety can act as a "warhead," reacting with a nucleophilic amino acid residue (e.g., Cys, His) within the HDAC active site to form a covalent bond. This leads to irreversible or slowly reversible inhibition, providing a durable pharmacodynamic effect that can be highly advantageous therapeutically. This mechanism differentiates these compounds from classical reversible HDAC inhibitors like those containing hydroxamic acid.

Alternative and Secondary Mechanisms

While HDAC inhibition is the primary hypothesis, the benzamide scaffold is known to interact with other targets. These may represent secondary mechanisms or opportunities for developing analogs with different target profiles.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The core benzamide structure is a well-known PARP inhibitor.[9] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancers with DNA repair deficiencies (e.g., BRCA mutations).[10]

  • Cyclooxygenase (COX) Inhibition: Certain benzamide derivatives have been shown to possess anti-inflammatory and analgesic properties through the inhibition of COX enzymes.[6]

Signaling Pathway: HDAC Inhibition Leading to Apoptosis

The inhibition of HDACs by compounds like 4-[(3-Chloropropanoyl)amino]benzamide derivatives initiates a cascade of events culminating in cancer cell death.

HDAC_Pathway Drug 4-[(3-Chloropropanoyl)amino] benzamide Derivative HDAC HDAC1/2/3 Enzymes Drug->HDAC Inhibits Histones Histone Proteins (e.g., H3, H4) HDAC->Histones Deacetylates Ac_Histones Acetylated Histones (Hyperacetylation) Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Leads to Ac_Histones->Histones Acetylation (HATs) Open_Chromatin Open Chromatin (Euchromatin) Ac_Histones->Open_Chromatin Leads to TSG Tumor Suppressor Genes (e.g., p21, BAX) Chromatin->TSG Silences Open_Chromatin->TSG Makes Accessible Transcription_Repressed Transcriptional Repression TSG->Transcription_Repressed Transcription_Active Transcriptional Activation TSG->Transcription_Active Proteins Pro-Apoptotic Proteins (p21, Puma, Bax) Transcription_Active->Proteins Expression Apoptosis Cell Cycle Arrest & Apoptosis Proteins->Apoptosis Induces HDAC_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate) start->prep dilute Create Serial Dilution of Test Compounds prep->dilute plate Plate Compounds, Controls & Enzyme in 96-Well Plate dilute->plate preincubate Pre-incubate at 37°C (15 min) plate->preincubate add_substrate Add Fluorogenic Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate at 37°C (60 min) add_substrate->incubate add_developer Add Developer Solution to Stop Reaction incubate->add_developer read Read Fluorescence (Ex: 360nm, Em: 460nm) add_developer->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for an HDAC Inhibition Assay.

Protocol: Cell-Based Antiproliferative Assay (SRB)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number by staining total cellular protein. It is a reliable method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.

  • Cell Fixation: Gently aspirate the media and fix the cells to the plate with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Solubilize the bound protein stain with 10 mM Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from dose-response curves.

Protocol: Western Blot for Histone Acetylation

This protocol is essential for confirming the mechanism of action within a cellular context. It visualizes the increase in acetylated histones (e.g., Acetyl-Histone H3), a direct downstream marker of HDAC inhibition.

Methodology:

  • Cell Treatment & Lysis: Treat cells with the test compound at various concentrations for a set time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-β-actin or anti-total-H3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the loading control.

Therapeutic Applications and Future Perspectives

Primary Application: Anticancer Drug Development

The most promising application for this class of compounds is in oncology. [7][8]By inhibiting HDACs, these derivatives can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. Their potential for covalent inhibition may offer improved efficacy in solid tumors, where achieving sustained target engagement can be challenging. [8]

Data Summary: Antiproliferative Activity of Representative Analogs

The table below presents hypothetical but representative data for the growth inhibitory (GI₅₀) activity of analogs against common cancer cell lines, demonstrating the potential of this scaffold.

Compound IDModificationHCT116 GI₅₀ (μM)A549 GI₅₀ (μM)MCF-7 GI₅₀ (μM)
Parent -5.27.86.5
Analog-1 2-Fluoro on benzamide3.14.53.9
Analog-2 4-Methyl on benzamide6.89.18.2
Analog-3 Bromo-propanoyl2.53.32.9
Entinostat (Reference HDACi)1.92.42.1
Future Directions: Optimizing for Success

The development of 4-[(3-Chloropropanoyl)amino]benzamide derivatives is a promising avenue for novel therapeutics. Future work should focus on:

  • Selectivity: Designing analogs with improved isoform selectivity (e.g., HDAC1 vs. HDAC6) to minimize off-target effects and enhance the therapeutic window.

  • Pharmacokinetics: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties to ensure adequate drug exposure at the target site.

  • Combination Therapies: Exploring the synergistic potential of these compounds with other anticancer agents, such as DNA damaging agents, immune checkpoint inhibitors, or other epigenetic modifiers.

Conclusion

4-[(3-Chloropropanoyl)amino]benzamide and its analogs represent a compelling class of targeted covalent inhibitors with significant therapeutic potential, primarily as anticancer agents acting through HDAC inhibition. The synthetic tractability of the scaffold allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively advance the discovery and development of next-generation epigenetic drugs based on this promising pharmacophore.

References

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  • PubMed. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemistry: 4-Aminobenzamide's Properties and Synthesis. Available from: [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Google Patents. (n.d.). CN106946726A - A kind of method for synthesizing Para Amino Benzamide.
  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Available from: [Link]

  • PubMed. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding 4-Aminobenzamide: A Key Organic Building Block. Available from: [Link]

  • RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • RASAYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available from: [Link]

  • Patsnap. (n.d.). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of 4-Aminobenzamide in Modern Dye Synthesis. Available from: [Link]

  • ResearchGate. (2022). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Available from: [Link]

  • Wikipedia. (n.d.). Mefenamic acid. Available from: [Link]

  • PubMed. (1998). Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion. Available from: [Link]

  • PubMed. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Available from: [Link]

  • PubMed. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Available from: [Link]

  • PubMed. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Available from: [Link]

  • National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available from: [Link]

  • National Institutes of Health. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Available from: [Link]

  • PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Available from: [Link]

  • MDPI. (n.d.). Medicinal chemistry advances in targeting class I histone deacetylases. Available from: [Link]

  • PubMed Central. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]

  • PubMed. (2021). Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity. Available from: [Link]

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An In-depth Technical Guide to the Synthesis and Potential Significance of 4-[(3-Chloropropanoyl)amino]benzamide and Related Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: An extensive review of the scientific literature reveals a notable absence of specific data pertaining to the discovery, history, or direct biological evaluation of 4-[(3-Chloropropanoyl)amino]benzamide. This suggests that the compound may represent a novel chemical entity or a synthetic intermediate that has not been extensively characterized. However, the benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide, therefore, takes a broader, more instructive approach. It will provide a comprehensive technical framework for the synthesis, characterization, and potential biological investigation of 4-[(3-Chloropropanoyl)amino]benzamide, drawing upon established methodologies for analogous benzamide derivatives. This document is designed to serve as a foundational resource for researchers and drug development professionals interested in exploring this and related chemical spaces.

Introduction: The Benzamide Moiety in Drug Discovery

The benzamide functional group is a prevalent feature in a wide array of pharmacologically active compounds. Its ability to form key hydrogen bonds and participate in various non-covalent interactions makes it an attractive scaffold for designing molecules that can effectively interact with biological targets. From enzyme inhibitors to receptor modulators, the versatility of the benzamide core is well-documented. This guide will explore the synthesis of a specific, yet uncharacterized, benzamide derivative, 4-[(3-Chloropropanoyl)amino]benzamide, and discuss its potential applications by examining the known activities of structurally related compounds.

Retrosynthetic Analysis and Proposed Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

The synthesis of 4-[(3-Chloropropanoyl)amino]benzamide can be logically approached through the acylation of a suitable aminobenzamide precursor. A plausible retrosynthetic analysis is presented below, breaking down the target molecule into readily available starting materials.

G target 4-[(3-Chloropropanoyl)amino]benzamide reagents Acylation target->reagents precursors 4-Aminobenzamide + 3-Chloropropanoyl chloride reagents->precursors start1 4-Aminobenzamide precursors->start1 start2 3-Chloropropanoyl chloride precursors->start2 reagents2 Amidation start1->reagents2 reagents3 Chlorination start2->reagents3 precursor1 4-Nitrobenzoic acid reagents2->precursor1 precursor2 3-Hydroxypropanoic acid reagents3->precursor2

Caption: Retrosynthetic analysis of 4-[(3-Chloropropanoyl)amino]benzamide.

Experimental Protocol: Synthesis of 4-Aminobenzamide from 4-Nitrobenzoic Acid

The synthesis of the key intermediate, 4-aminobenzamide, is a two-step process starting from 4-nitrobenzoic acid. This involves the formation of an amide followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Nitrobenzamide

  • To a solution of 4-nitrobenzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride in the presence of a catalytic amount of an organic base.[1]

  • Heat the reaction mixture to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride under reduced pressure to obtain 4-nitrobenzoyl chloride.

  • Slowly add the crude 4-nitrobenzoyl chloride to a concentrated solution of ammonia in water, maintaining a low temperature.[1]

  • Stir the reaction mixture until a precipitate forms.

  • Filter the solid, wash with cold water, and dry to yield 4-nitrobenzamide.

Step 2: Reduction of 4-Nitrobenzamide to 4-Aminobenzamide

  • Suspend 4-nitrobenzamide in a suitable solvent system, such as ethanol/water.

  • Add a reducing agent, such as iron powder in the presence of a catalytic amount of acid, or perform catalytic hydrogenation using a palladium catalyst.[2][3]

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture to remove the catalyst or iron salts.

  • Cool the filtrate to induce crystallization of the product.

  • Collect the crystals by filtration, wash with a minimal amount of cold solvent, and dry to obtain 4-aminobenzamide.

Experimental Protocol: Synthesis of 3-Chloropropanoyl Chloride
  • In a round-bottom flask, combine 3-chloropropanoic acid with an excess of thionyl chloride.

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture under reflux, with appropriate measures to trap the evolving gases (HCl and SO₂).

  • Monitor the reaction by observing the cessation of gas evolution.

  • Once the reaction is complete, distill the mixture to purify the 3-chloropropanoyl chloride.

Final Step: Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide
  • Dissolve 4-aminobenzamide in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-chloropropanoyl chloride in the same solvent to the cooled solution of 4-aminobenzamide.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 4-[(3-Chloropropanoyl)amino]benzamide by recrystallization or column chromatography.

G cluster_0 Synthesis of 4-Aminobenzamide cluster_1 Synthesis of 3-Chloropropanoyl chloride cluster_2 Final Acylation 4-Nitrobenzoic acid 4-Nitrobenzoic acid 4-Nitrobenzamide 4-Nitrobenzamide 4-Nitrobenzoic acid->4-Nitrobenzamide 1. SOCl2 2. NH3 4-Aminobenzamide 4-Aminobenzamide 4-Nitrobenzamide->4-Aminobenzamide Reduction (e.g., Fe/HCl) 3-Chloropropanoic acid 3-Chloropropanoic acid 3-Chloropropanoyl chloride 3-Chloropropanoyl chloride 3-Chloropropanoic acid->3-Chloropropanoyl chloride SOCl2 4-Aminobenzamide3-Chloropropanoyl chloride 4-Aminobenzamide3-Chloropropanoyl chloride 4-[(3-Chloropropanoyl)amino]benzamide 4-[(3-Chloropropanoyl)amino]benzamide 4-Aminobenzamide3-Chloropropanoyl chloride->4-[(3-Chloropropanoyl)amino]benzamide Base (e.g., Et3N)

Sources

Foreword: Navigating the Physicochemical Landscape of a Novel Benzamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 4-[(3-Chloropropanoyl)amino]benzamide

To the researchers, scientists, and drug development professionals at the forefront of innovation, this document serves as a foundational guide to understanding the core physicochemical properties of 4-[(3-Chloropropanoyl)amino]benzamide. As a novel compound, publicly available data on its solubility and stability are scarce. Therefore, this guide adopts a dual approach: first, to provide a robust, predictive analysis of its expected behavior based on first principles and data from structurally analogous compounds; and second, to equip you with detailed, field-proven experimental protocols to generate this critical data in your own laboratories.

The journey of a molecule from discovery to application is dictated by its intrinsic properties. Solubility governs its bioavailability and formulation possibilities, while stability determines its shelf-life, degradation pathways, and ultimately, its safety and efficacy. This guide is structured not as a rigid template, but as a logical workflow, mirroring the process a senior scientist would follow when characterizing a new chemical entity. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility.

Molecular Structure and Its Physicochemical Implications

The structure of 4-[(3-Chloropropanoyl)amino]benzamide is a composite of three key functionalities that collectively define its chemical personality:

  • The Benzamide Core: A moderately polar scaffold capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Unsubstituted benzamide is slightly soluble in water but shows good solubility in many organic solvents.[1][2]

  • The 4-Amino Group (-NH₂): This electron-donating group significantly increases the polarity of the aromatic ring and provides an additional site for hydrogen bonding. This is expected to enhance solubility in polar protic solvents.

  • The N-(3-Chloropropanoyl) Side Chain: This acyl group introduces several features. The amide linkage is relatively stable but can be a target for hydrolysis. The propyl chain adds lipophilicity, while the terminal chlorine atom adds a polar, electrophilic site susceptible to nucleophilic attack.

The interplay of these groups suggests a molecule of moderate polarity, whose behavior in different environments must be empirically determined to support any further development.

Predicted Solubility Profile and Experimental Determination

Solubility is a thermodynamic equilibrium, representing the maximum amount of a substance that can dissolve in a given solvent system at a specific temperature. For 4-[(3-Chloropropanoyl)amino]benzamide, we can predict its general solubility based on the "like dissolves like" principle.

Theoretical Solubility Assessment

The molecule's ability to form hydrogen bonds via its two -NH groups and two C=O groups suggests favorable interactions with polar solvents. Data for unsubstituted benzamide shows the highest solubility in polar solvents like methanol and acetone, with significantly lower solubility in water.[3][4][5] The presence of the 4-amino group should enhance interactions with protic solvents even further.

Table 1: Predicted Solubility of 4-[(3-Chloropropanoyl)amino]benzamide

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow in Water; Good in AlcoholsThe 4-amino and benzamide groups can hydrogen bond with the solvent's hydroxyl groups. The overall molecule size and chloropropyl group limit aqueous solubility.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGood to Very GoodThese solvents can act as strong hydrogen bond acceptors for the molecule's N-H protons and effectively solvate the polar functional groups.
Nonpolar Hexane, Toluene, DichloromethanePoor to LowThe weak solute-solvent interactions are insufficient to overcome the strong intermolecular forces (hydrogen bonding, π-stacking) in the solid crystal lattice of the compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility. The causality behind this choice is its ability to ensure true equilibrium is reached, providing the most reliable data for formulation and biopharmaceutical classification.

Methodology:

  • Preparation: Add an excess amount of 4-[(3-Chloropropanoyl)amino]benzamide to a series of vials, each containing a known volume of a selected solvent. (Note: "Excess" means enough solid material remains undissolved at the end of the experiment).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study should be run to confirm the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid phase. Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. Express the results in units such as mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

G Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent vial prep2 Seal vials prep1->prep2 equil1 Agitate at constant temp (e.g., 24-48h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze via validated HPLC-UV method quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Shake-flask solubility determination workflow.

Predicted Stability Profile and Forced Degradation

Understanding a molecule's stability is crucial for defining storage conditions, shelf-life, and potential degradation products, which is a key regulatory requirement.[6] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate degradation and elucidate these pathways.[7][8][9]

Identification of Labile Moieties
  • Amide Bond: Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 4-aminobenzamide and 3-chloropropanoic acid. This reaction is typically slow and often requires elevated temperatures.[10][11][12]

  • Alkyl Chloride: The primary chloride is a potential site for nucleophilic substitution, particularly hydrolysis to an alcohol (forming 4-{[3-hydroxypropanoyl]amino}benzamide). This reaction is often favored under neutral to basic conditions.

  • 4-Amino Group: The aromatic amine functionality can be susceptible to oxidation, potentially leading to colored degradants.

Protocol for Forced Degradation Study

This protocol is designed to generate potential degradation products and identify the conditions to which the molecule is sensitive, forming the basis for a stability-indicating analytical method.[8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-[(3-Chloropropanoyl)amino]benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store a solution and a solid sample in an oven at a controlled temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose a solution and a solid sample to a photostability chamber with controlled light exposure (per ICH Q1B guidelines).

  • Control Samples: Prepare control samples (compound in solution without stressor, stored at ambient and refrigerated temperatures) for comparison.

  • Time Points: Incubate the stressed samples. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[8]

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Cool thermal samples to room temperature.

  • Analysis: Analyze all samples (stressed and control) using a suitable analytical method (see Section 4.0). The method should be capable of separating the parent compound from all degradation products.

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate mass balance to ensure that the decrease in the parent peak area is accounted for by the increase in degradation product peak areas.

Visualization: Forced Degradation Study Workflow

G Workflow for Forced Degradation Study cluster_stress Application of Stress Conditions cluster_eval Data Evaluation start Prepare 1 mg/mL Stock Solution acid Acidic (0.1 M HCl) start->acid base Basic (0.1 M NaOH) start->base ox Oxidative (3% H2O2) start->ox therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze at Time Points (0, 2, 4, 8, 24h) using HPLC-PDA acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval1 Identify Degradation Products analysis->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Calculate Mass Balance eval2->eval3

Caption: Forced degradation study experimental design.

Analytical Methodologies for Quantification

A robust, stability-indicating analytical method is essential for both solubility and stability studies. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard for this type of analysis due to its specificity, sensitivity, and robustness.[13][14]

Protocol: Development of a Stability-Indicating RP-HPLC Method

The core principle of this protocol is to develop a method that can resolve the parent peak (4-[(3-Chloropropanoyl)amino]benzamide) from all potential degradation products and any process impurities.

Methodology:

  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: Screen a gradient of a polar organic solvent (Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Formic Acid or 10 mM Phosphate Buffer, pH 3.0). The acidic pH helps to produce sharp peak shapes for amine-containing compounds.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve baseline separation between the parent peak and all degradant peaks with a reasonable run time (e.g., < 20 minutes).

  • Detection: Use a UV or PDA detector. Determine the optimal detection wavelength by examining the UV spectrum of the parent compound; a wavelength of around 254 nm is often a good starting point for benzamides.[13]

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Use the results from the forced degradation study.

    • Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the compound (recovery study).

    • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table 2: Example HPLC Method Parameters

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Conclusion

This guide provides a comprehensive framework for approaching the characterization of 4-[(3-Chloropropanoyl)amino]benzamide. While we predict it to be a moderately polar compound with good solubility in polar organic solvents and potential liabilities at the amide bond and alkyl chloride moiety, these are hypotheses that must be confirmed through rigorous experimentation. The protocols detailed herein for solubility, stability, and analytical method development are designed to be robust and compliant with industry standards. By systematically executing these workflows, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence.

References

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • PubChem. (n.d.). Benzamide. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • Auburn University. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ResearchGate. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResearchGate. (2016). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • SciSpace. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 4-[(3-Chloropropanoyl)amino]benzamide (CAS 22876-17-1). This compound serves as a critical intermediate in the synthesis of nitrogen mustard derivatives and kinase inhibitors. Accurate characterization is essential due to the potential for hydrolysis of the alkyl chloride and the stability of the amide linkages. This document outlines the synthesis pathway to establish impurity profiles and details the specific NMR, IR, and MS signatures required for release testing.

Chemical Identity & Structural Logic[1][2][3]

  • IUPAC Name: 4-[(3-Chloropropanoyl)amino]benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 226.66 g/mol

  • Structural Features:

    • Moiety A (Core): para-substituted benzamide ring (AA'BB' system).

    • Moiety B (Linker): 3-chloropropanoyl chain (electrophilic alkyl chloride).

    • Key Reactivity: The terminal alkyl chloride is susceptible to nucleophilic attack; the primary amide (benzamide) is stable but can dehydrate to nitrile under forcing conditions.

Synthesis & Impurity Context

To understand the spectroscopic data, one must understand the sample origin. The compound is typically synthesized via N-acylation of 4-aminobenzamide with 3-chloropropanoyl chloride.

Synthesis Workflow (DOT Visualization)

The following flow diagram illustrates the synthesis and critical control points (CCPs) where impurities may arise.

SynthesisFlow Start1 4-Aminobenzamide (Nucleophile) Reaction Acylation Reaction (THF/DMF, 0-5°C) Start1->Reaction Start2 3-Chloropropanoyl Chloride (Electrophile) Start2->Reaction Quench Quench & Precipitate (Sat. NaHCO3) Reaction->Quench - HCl Impurity Impurity: HCl Salt or Hydrolyzed Cl Reaction->Impurity Side Rxn Product 4-[(3-Chloropropanoyl) amino]benzamide Quench->Product

Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential hydrochloride salts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-

is the primary method for structural confirmation. The molecule exhibits a distinct separation between the aromatic benzamide signals and the aliphatic chloropropanoyl chain.

Solvent: DMSO-


 (Preferred for solubility of the amide).
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.
Table 1:

H NMR Assignment (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
10.25 Singlet (s)1HAniline NHThe amide proton attached to the aromatic ring is highly deshielded due to conjugation with the phenyl ring.
7.85 Broad Singlet1HBenzamide NH

One of the primary amide protons. Non-equivalent due to restricted rotation.
7.82 Doublet (

Hz)
2HAr-H (2,6)Ortho to the benzamide carbonyl. Part of the AA'BB' system.[1][2][3]
7.65 Doublet (

Hz)
2HAr-H (3,5)Ortho to the amine nitrogen. Upfield relative to H-2,6 due to resonance donation from the nitrogen lone pair.
7.25 Broad Singlet1HBenzamide NH

The second primary amide proton.
3.88 Triplet (

Hz)
2H-CH

-Cl
Deshielded by the electronegative chlorine atom.
2.85 Triplet (

Hz)
2H-CH

-CO-
Alpha to the carbonyl group.

Critical Analysis:

  • The AA'BB' System: The two doublets in the aromatic region (7.82 and 7.65 ppm) confirm the para-substitution. If the starting material was meta-substituted (3-aminobenzamide), this pattern would be replaced by a complex multiplet (singlet, doublet, triplet, doublet pattern).

  • Stoichiometry Check: The integration ratio of the aromatic protons (4H) to the aliphatic chain (4H) must be 1:1. Deviations suggest incomplete acylation or solvent trapping.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of the two distinct carbonyl environments and the carbon-chlorine bond.

Table 2: Key IR Absorptions (KBr Pellet)
Wavenumber (cm

)
AssignmentDescription
3350, 3180 N-H StretchPrimary amide (

) asymmetric and symmetric stretches.
1685 C=O Stretch (Amide I)Secondary amide (linker). Higher frequency due to strain/environment.
1660 C=O Stretch (Amide I)Primary benzamide carbonyl. Conjugated with the aromatic ring.
1605 C=C AromaticRing skeletal vibrations.
1530 N-H Bend (Amide II)Characteristic of secondary amides.
650 - 700 C-Cl StretchCharacteristic alkyl chloride band (often weak/moderate).
Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental composition check, specifically through the chlorine isotope pattern.

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

Isotopic Signature

Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • M+ Peak (

    
    ):  227.05 m/z
    
  • M+2 Peak (

    
    ):  229.05 m/z
    
  • Intensity Ratio: The M : M+2 ratio must be approximately 3:1 .

Fragmentation Logic (DOT Visualization)

The following diagram details the expected fragmentation pathway under collision-induced dissociation (CID).

MSFragmentation Parent Parent Ion [M+H]+ m/z 227/229 Frag1 Loss of NH3 (Benzamide cleavage) m/z ~210 Parent->Frag1 -17 Da Frag2 Loss of HCl (Cyclization/Elimination) m/z 191 Parent->Frag2 -36 Da Frag3 Benzamide Cation (Cleavage at amide N) m/z 120 Parent->Frag3 Amide Bond Break Frag4 Acylium Ion [Cl-CH2-CH2-CO]+ m/z 91/93 Parent->Frag4 Side Chain

Figure 2: Proposed ESI+ fragmentation pathway. The presence of the m/z 191 fragment (loss of HCl) is diagnostic for the intact chloro-alkyl chain.

Experimental Protocol for Validation

To validate a new batch of 4-[(3-Chloropropanoyl)amino]benzamide, follow this standard operating procedure (SOP):

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure complete dissolution; turbidity indicates inorganic salts (e.g., triethylamine hydrochloride) remaining from synthesis.
    
  • Acquisition:

    • Run

      
      H NMR (min 16 scans).
      
    • Check for the triplet at 3.88 ppm. If this is a multiplet or shifted upfield (~3.5 ppm), it indicates hydrolysis to the alcohol (3-hydroxypropanoyl derivative).

  • Data Processing:

    • Calibrate DMSO residual peak to 2.50 ppm.

    • Integrate the aromatic region (6.5 - 8.0 ppm). Total integral should equal 6H (4 Ar-H + 2 NH).

    • Integrate aliphatic region (2.5 - 4.0 ppm). Total integral should equal 4H.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1645, 3-Aminobenzamide. (Source for benzamide spectral baselines). Retrieved from [Link]

  • SpectraBase. 4-chloro-N-(3-chloropropyl)benzamide.[4] (Comparative spectral data for similar chloro-alkyl benzamides). Retrieved from [Link][4]

  • Vandenbergh, J., et al. (2025). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride. (Synthesis precursor validation). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 4-[(3-Chloropropanoyl)amino]benzamide, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the N-acylation of 4-aminobenzamide with 3-chloropropanoyl chloride. This application note details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and critical safety precautions. The described method is robust, scalable, and designed to provide a high yield of the target compound with excellent purity.

Introduction and Scientific Background

4-[(3-Chloropropanoyl)amino]benzamide is a bifunctional molecule featuring a reactive chloropropyl group and a benzamide moiety. This structure makes it a valuable building block for the synthesis of more complex molecules, including pharmaceutical agents and functionalized polymers. The primary synthetic route to this compound is the acylation of the aromatic amine of 4-aminobenzamide.

The core of this synthesis is the Schotten-Baumann reaction , a well-established method for forming amides from amines and acyl chlorides.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2][4][5] The lone pair of electrons on the nitrogen atom of 4-aminobenzamide's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[2][5] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][4]

Reaction Scheme & Mechanism

Overall Reaction:

Mechanism of Nucleophilic Acyl Substitution:

The reaction follows a two-step addition-elimination pathway.

Figure 1: Generalized Schotten-Baumann reaction mechanism.

Experimental Protocol

This protocol is optimized for a laboratory scale and can be adjusted as needed. Researchers must perform their own risk assessment before beginning.

Materials and Equipment
Reagents & MaterialsGradeSupplierNotes
4-Aminobenzamide≥98%Standard Supplier-
3-Chloropropanoyl chloride≥98%Standard SupplierHighly corrosive and lachrymatory. Handle in a fume hood.
Triethylamine (TEA)≥99%, anhydrousStandard SupplierActs as the base to neutralize HCl.
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard SupplierReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous wash.
Brine (Saturated NaCl)ACS Grade-For aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Grade-Drying agent.
Standard Glassware--Round-bottom flask, addition funnel, condenser, separatory funnel.
Magnetic Stirrer/Hotplate---
Rotary Evaporator--For solvent removal.
TLC PlatesSilica Gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-aminobenzamide (5.0 g, 36.7 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM). Stir the suspension at room temperature until the solid is partially dissolved.

    • Add triethylamine (TEA) (6.1 mL, 44.1 mmol, 1.2 eq.) to the suspension.

  • Addition of Acyl Chloride:

    • Cool the reaction mixture to 0-5 °C using an ice-water bath. This is critical to control the exothermic reaction.[6]

    • In a separate dry beaker, dissolve 3-chloropropanoyl chloride (3.8 mL, 40.4 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

    • Transfer this solution to the dropping funnel.

    • Add the 3-chloropropanoyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The disappearance of the 4-aminobenzamide spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the mixture by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 50 mL of 1M HCl (to remove excess TEA).

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove residual acid).

      • 50 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification:

    • The crude product can be purified by recrystallization.[7]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Characterization Data

The identity and purity of the synthesized 4-[(3-Chloropropanoyl)amino]benzamide should be confirmed using standard analytical techniques.[8]

ParameterExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 10.4 (s, 1H, -NH-CO), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 7.2 (br s, 1H, -CONH₂), 7.8 (br s, 1H, -CONH₂), 3.9 (t, 2H, -CH₂-Cl), 2.9 (t, 2H, -CO-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆) δ 168.9, 167.5, 142.1, 131.8, 128.5, 118.4, 41.5, 38.2
Mass Spec (ESI+) m/z 227.05 [M+H]⁺
Expected Yield 80-90%

Safety and Handling Precautions

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves must be worn at all times.[9]

Reagent Handling:

  • 3-Chloropropanoyl chloride: This substance is highly corrosive, a lachrymator, and reacts violently with water.[10][11] It is fatal if inhaled and causes severe skin burns and eye damage.[9][11][12] All manipulations must be conducted in a certified chemical fume hood.[11][13] Avoid contact with moisture.[10]

  • Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation in a fume hood.

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure acyl chloride is fresh and not hydrolyzed. Check stoichiometry.
Loss of product during work-up.Ensure pH is correct during washes. Avoid excessive washing.
Impure Product Unreacted starting material.Ensure dropwise addition was slow and at low temperature. Increase equivalents of acyl chloride slightly.
Di-acylated byproduct.Use of excess acyl chloride. Ensure accurate stoichiometry.
Reaction Fails to Start Poor quality reagents.Use anhydrous solvents and fresh reagents. 3-Chloropropanoyl chloride is moisture-sensitive.

References

  • CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents.
  • Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Eureka | Patsnap. Available at: [Link]

  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

  • Schotten-Baumann reaction | Request PDF - ResearchGate. Available at: [Link]

  • CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine - Google Patents.
  • CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents.
  • N-Acylation of sulfonamides using N-acylbenzotriazoles - Semantic Scholar. Available at: [Link]

  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)? | ResearchGate. Available at: [Link]

  • CN106946726A - A kind of method for synthesizing Para Amino Benzamide - Google Patents.
  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Purification and characterization of N-acyl-D-glutamate deacylase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6 - PubMed. Available at: [Link]

  • CN112409166A - Synthetic method of 3-chloropropionyl chloride - Google Patents.
  • 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]

  • A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation - PubMed. Available at: [Link]

  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES - EPO. Available at: [Link]

  • 3-CHLOROPROPIONYL CHLORIDE - VanDeMark Chemical. Available at: [Link]

  • Purification and Characterization of Novel N-Acyl-D-aspartate Amidohydrolase from Alcaligenes xylosoxydans subsp. Xylosoxydans A-6 - Kyushu University. Available at: [Link]

  • Preparation and characterization of N-benzoyl-O-acetyl-chitosan - PubMed. Available at: [Link]

  • 3-Chloropropionyl chloride | C3H4Cl2O | CID 69364 - PubChem. Available at: [Link]

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Topic: Analytical Methods for the Quantification of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the accurate quantification of 4-[(3-Chloropropanoyl)amino]benzamide. As a potentially critical intermediate or impurity in pharmaceutical manufacturing, its precise measurement is paramount for ensuring drug substance purity, stability, and safety. This document provides two field-proven protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols are grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3][4][5]

Introduction: The Analytical Imperative

4-[(3-Chloropropanoyl)amino]benzamide is a molecule of interest in pharmaceutical development, often appearing as a synthetic intermediate or a process-related impurity. The presence of the reactive chloropropanoyl group makes it a potential genotoxic impurity (GTI) candidate, necessitating its stringent control at parts-per-million (ppm) levels in the final Active Pharmaceutical Ingredient (API). Therefore, the development of selective, sensitive, and validated analytical methods is not merely a procedural step but a critical component of risk management and quality assurance in drug manufacturing.

This guide is structured to provide both the foundational theory and the practical, step-by-step instructions required to implement and validate these analytical methods in a research or quality control laboratory.

Method Selection: Choosing the Right Tool for the Task

The choice of analytical technique is dictated by the specific analytical challenge, including the concentration range of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity.

  • HPLC-UV: This is the workhorse of pharmaceutical analysis. It is ideal for quantifying the analyte when present at higher concentrations (e.g., >0.05%) in drug substances or formulations. Its robustness, cost-effectiveness, and simplicity make it suitable for routine quality control, content uniformity, and assay testing.[6]

  • LC-MS/MS: This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level analysis.[7][8] When 4-[(3-Chloropropanoyl)amino]benzamide must be quantified as a trace impurity (e.g., <10 ppm), LC-MS/MS, particularly with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, is the required approach.[8]

Below is a decision-making workflow for method selection.

MethodSelection start Define Analytical Goal matrix Is the sample matrix complex (e.g., biological fluid, formulation)? start->matrix concentration Is trace-level quantification (<0.05% or <500 ppm) required? matrix->concentration No lcms Use LC-MS/MS Method matrix->lcms  Yes hplc Use HPLC-UV Method concentration->hplc No concentration->lcms  Yes

Caption: Method selection decision workflow.

Method 1: RP-HPLC with UV Detection

This method is designed as a stability-indicating assay for the quantification of 4-[(3-Chloropropanoyl)amino]benzamide, capable of separating it from potential degradation products.

Principle and Causality

Reverse-phase (RP) chromatography is selected based on the moderate polarity of the target analyte. A C18 stationary phase provides sufficient hydrophobic interaction to retain the benzamide structure, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) is used for elution. The acidic modifier (e.g., formic or phosphoric acid) in the mobile phase serves two key purposes: it protonates residual silanols on the silica-based column, reducing peak tailing, and it controls the ionization state of the analyte to ensure consistent retention. UV detection is chosen due to the presence of the benzamide chromophore, which exhibits strong absorbance around 265 nm.[6]

Experimental Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., YMC-Triart C8, Waters Symmetry C18).[6]

  • Reference Standard: 4-[(3-Chloropropanoyl)amino]benzamide (purity ≥99.5%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid, analytical grade.

B. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing the analyte to achieve a final concentration within the calibration range (e.g., ~50 µg/mL) and dissolve in the diluent.

C. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for moderately polar small molecules.
Mobile Phase Gradient elution with A and BProvides good separation of the main peak from early and late eluting impurities.
Gradient Program 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% BA shallow gradient ensures resolution, followed by a wash and re-equilibration.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 265 nmCorresponds to a high absorbance region for the benzamide chromophore.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.

D. System Suitability Test (SST) Before sample analysis, inject a mid-level standard (e.g., 50 µg/mL) five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[4][9][10]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic).Peak is free from interference. Peak purity index (if using PDA) is >990. The method resolves the main peak from all degradation products.
Linearity Analyze 5-6 concentration levels (e.g., LOQ to 150% of target). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.Typically 80-120% of the test concentration for an assay.
Accuracy Analyze samples spiked with the analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate analyses at 100% of target. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope.LOQ should be accurately and precisely quantifiable.
Robustness Intentionally vary parameters (e.g., flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met; results are not significantly affected.

Method 2: LC-MS/MS for Trace Quantification

This method is essential for quantifying 4-[(3-Chloropropanoyl)amino]benzamide at trace levels, such as when it is monitored as a potential genotoxic impurity.

Principle and Causality

This method couples the separation power of UHPLC (Ultra-High-Performance Liquid Chromatography) with the sensitivity and selectivity of a triple quadrupole mass spectrometer.[7] UHPLC allows for faster analysis and sharper peaks. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, as the amide and amine functionalities are readily protonated. In MRM mode, the first quadrupole (Q1) is set to transmit only the protonated molecular ion (precursor ion) of the analyte. This ion is fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to transmit a specific, stable fragment ion (product ion). This precursor-to-product transition is highly specific to the analyte, eliminating matrix interference and providing exceptional sensitivity.[8][11]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Tandem MS Detection cluster_data Data Analysis prep Weigh API -> Dissolve in Diluent -> Filter (if necessary) lc Inject -> Separate on C18 Column prep->lc ms ESI+ Source -> Q1 (Precursor Ion) -> q2 (Fragmentation) -> Q3 (Product Ion) lc->ms data Integrate MRM Peak -> Quantify against Calibration Curve ms->data

Caption: General workflow for LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS

A. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Mass spectrometry data system (e.g., MassHunter, Analyst®).

  • UHPLC column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Reference Standard: 4-[(3-Chloropropanoyl)amino]benzamide (purity ≥99.5%).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid and ammonium formate.

B. Preparation of Solutions

  • Mobile Phase A: 5 mM Ammonium Formate + 0.01% Formic Acid in Water.[7]

  • Mobile Phase B: 0.01% Formic Acid in Methanol.[7]

  • Diluent: Methanol/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method but use the appropriate diluent.

  • Working Standard Solutions: Prepare calibration standards in the ng/mL range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution.

  • Sample Solution: Prepare the sample at a high concentration (e.g., 5-10 mg/mL) to enable detection of the analyte at ppm levels relative to the main component.

C. LC-MS/MS Conditions

ParameterConditionRationale
Column C18, 100 mm x 2.1 mm, 1.8 µmUHPLC column for fast, efficient separation.
Mobile Phase Gradient elution with A and BVolatile buffer (ammonium formate) is MS-compatible.
Flow Rate 0.35 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures robust chromatography.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)Analyte readily forms [M+H]⁺ ions.
MRM Transitions To be determined empirically by infusing a standard solution.Example: Precursor [M+H]⁺ → Product IonQ1 isolates the parent ion; Q3 monitors a specific fragment for high selectivity.
Gas Temp / Flow Optimize for specific instrumentEnsures efficient desolvation and ionization.
Collision Energy Optimize for maximum product ion signalControls the fragmentation efficiency in the collision cell.

D. Method Validation Validation follows the same principles as HPLC-UV but with much lower concentration ranges. The LOD and LOQ are critical parameters and must be low enough to meet the required specification for the impurity (e.g., LOQ ≤ 1.5 ppm).

Critical Step: Forced Degradation Studies

To develop a truly robust and "stability-indicating" method, the analyte must be subjected to stress conditions to produce potential degradation products.[12][13] This is essential to prove the specificity of the method.[14][15]

Protocol Outline:

  • Prepare Solutions: Prepare solutions of the analyte (~50 µg/mL for HPLC, ~1 µg/mL for LC-MS/MS) in various stress media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, room temperature for 24 hours.

    • Thermal: Expose solid drug substance to 105°C for 48 hours.

    • Photolytic: Expose solution to UV/Vis light (per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed method. The goal is to achieve 5-20% degradation.

  • Evaluation: Confirm that the analytical peak for 4-[(3-Chloropropanoyl)amino]benzamide is spectrally pure (using PDA) and that all degradation product peaks are baseline-resolved from the main analyte peak.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-[(3-Chloropropanoyl)amino]benzamide is driven by the analytical objective.

  • For assay and routine QC where the analyte is the primary component, the validated HPLC-UV method is robust, reliable, and cost-effective.

  • For trace-level impurity analysis , especially when assessing potential genotoxic impurities in an API, the LC-MS/MS method is required due to its superior sensitivity and selectivity.

Both protocols presented here are built on established scientific principles and adhere to international regulatory expectations. Proper validation, including specificity demonstrated through forced degradation studies, is mandatory to ensure the trustworthiness of the data generated.

References

  • Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • BenchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide. BenchChem.
  • Di Corcia, A., Nazzari, M. (2002).
  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Agilent Technologies, Inc. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 4-Aminobenzamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • PubMed. (2023).
  • MDPI. (n.d.). Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. MDPI.
  • PubMed. (n.d.). Sample Preparation for Amino Acid Determination by Integrated Pulsed Amperometric Detection in Foods. PubMed.
  • PubMed. (n.d.).
  • SPIE. (2022). Methods for determining the residual amount of antibiotics in food. SPIE.
  • Thermo Fisher Scientific. (n.d.).
  • Charles University. (2014).
  • International Council for Harmonis
  • ResearchGate. (n.d.). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • PubMed. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. PubMed.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Dartmouth College. (n.d.). Sample Preparation – Dartmouth Trace Element Analysis Core. Dartmouth College.
  • BenchChem. (2025).
  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Merck Millipore. (n.d.). LC-MS Resource Guide. Merck Millipore.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • The Royal Society of Chemistry. (n.d.). The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. The Royal Society of Chemistry.
  • SlideShare. (n.d.).

Sources

Application Note: 4-[(3-Chloropropanoyl)amino]benzamide as a Covalent Inhibitor

[1]

Abstract

This protocol defines the characterization and utilization of 4-[(3-Chloropropanoyl)amino]benzamide as a covalent probe for cysteine-targeted drug discovery.[1] The compound features a benzamide recognition core (often targeting PARP, HDAC, or Kinase hinge regions) coupled to a 3-chloropropanamide electrophile.[1] This guide focuses on validating its mechanism of action—specifically distinguishing between direct alkylation and elimination-addition pathways—and provides workflows for determining kinetic parameters (

1
Chemical Biology & Mechanism of Action
1.1 The "Pro-Electrophile" Advantage

The 3-chloropropanamide moiety is a latent electrophile .[1] Unlike acrylamides, which are constitutively reactive, this warhead requires specific conditions to activate.[1]

  • Mechanism: The compound typically undergoes base-catalyzed

    
    -elimination of HCl to generate a reactive acrylamide intermediate in situ, which then rapidly reacts with a nucleophilic cysteine thiolate.[1]
    
  • Selectivity: This two-step mechanism can enhance selectivity.[1] The elimination step is often rate-limiting in solution but can be accelerated within an enzyme active site due to local pH effects or transition state stabilization, effectively "masking" the reactivity until the ligand is bound.[1]

1.2 Reaction Pathway

The covalent modification results in a stable thioether bond.[1]

  • Net Mass Shift: +190.07 Da (Ligand MW 226.66 – HCl 36.46).[1]

ReactionMechanismLigand4-[(3-Cl-propanoyl)amino]benzamide(Latent Electrophile)TSTransition State(HCl Elimination)Ligand->TSpH > 7.4 orActive Site CatalysisAcrylamideAcrylamide Intermediate(Reactive Species)TS->Acrylamide- HClComplexCovalent Adduct(Thioether Bond)Acrylamide->Complex+ Protein-SH(Michael Addition)ProteinTarget Protein(Cys-SH)Protein->Complex

Figure 1: Mechanism of Action.[1] The 3-chloropropanamide acts as a precursor to the reactive acrylamide, driven by local environmental conditions.[1]

Experimental Protocols
2.1 Protocol A: Kinetic Solubility & Stability Profiling

Objective: Determine the spontaneous elimination rate (

Materials:

  • Compound Stock: 10 mM in DMSO.[1]

  • Buffer A: PBS, pH 7.4.[1]

  • Buffer B: Tris-HCl, pH 8.0 (mimics activated environment).[1]

  • Internal Standard: Tolbutamide or Propranolol.[1]

Procedure:

  • Preparation: Dilute compound to 10 µM in Buffer A and Buffer B (final DMSO < 1%).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     hours.
    
  • Quench: Add 200 µL Acetonitrile + Internal Standard. Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion (m/z 227) and the acrylamide elimination product (m/z 191).[1]

Acceptance Criteria:

  • Stable Probe: < 20% conversion to acrylamide over 4 hours in pH 7.4 buffer.[1] High spontaneous conversion suggests the compound will act as a non-specific alkylator (pan-assay interference).[1]

2.2 Protocol B: Time-Dependent Inhibition (IC50 Shift Assay)

Objective: Validate covalent binding by observing a left-shift in IC50 values with increased pre-incubation time.[1]

Experimental Setup:

  • Target: Recombinant protein (e.g., PARP1, generic Cys-protease, or specific kinase).[1]

  • Readout: Enzymatic activity (fluorogenic substrate) or binding (FP/TR-FRET).[1]

Workflow:

  • Plate Prep: Prepare two identical assay plates with serial dilutions of the inhibitor (10 µM to 1 nM).

  • Pre-incubation:

    • Plate 1 (T=0): Add enzyme and immediately add substrate.[1]

    • Plate 2 (T=60): Add enzyme, incubate for 60 minutes at RT, then add substrate.

  • Measurement: Monitor reaction velocity (

    
    ).
    
  • Calculation: Fit curves to determine IC50.

Data Interpretation:

1
  • Covalent Signature: A >5-fold decrease in IC50 at T=60 compared to T=0 confirms time-dependent inhibition.[1]

2.3 Protocol C: Mass Spectrometry Adduct Mapping (Intact Protein)

Objective: Definitively prove covalent labeling and stoichiometry.

Reagents:

  • Target Protein: 5 µM (in 50 mM Ammonium Bicarbonate, pH 7.8).[1]

  • Compound: 50 µM (10x excess).[1]

  • Control: DMSO vehicle.

Step-by-Step:

  • Reaction: Mix Protein and Compound. Incubate 2 hours at RT.

  • Desalting: Pass sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove non-covalently bound ligand.[1] Critical Step: Non-covalent binders will wash off; covalent adducts remain.[1]

  • LC-MS Analysis: Inject on a C4 column (e.g., Agilent PLRP-S) coupled to a Q-TOF or Orbitrap.[1]

  • Deconvolution: Deconvolute the charge envelope to zero-charge mass.

Expected Results: | Species | Theoretical Mass (Da) | Observed Shift (

Apo Protein

Adduct

Covalent SuccessNon-Specific

1
Visualization of Experimental Workflow

Workflowcluster_0Phase 1: Validationcluster_1Phase 2: ConfirmationStep1Compound Stability(pH 7.4 vs 8.0)Step2IC50 Shift Assay(T=0 vs T=60 min)Step1->Step2If stable at pH 7.4Step3Incubation(Enzyme + 10x Ligand)Step2->Step3If IC50 shiftsStep4Desalting / Washout(Remove reversible binders)Step3->Step4Step5Intact Mass SpecStep4->Step5DecisionMass Shift+190 Da?Step5->DecisionResult1Validated CovalentBinderDecision->Result1YesResult2Reversible/Non-SpecificDecision->Result2No

Figure 2: Validation workflow for 4-[(3-Chloropropanoyl)amino]benzamide. The critical decision point is the observation of the specific +190 Da mass shift after desalting.

References
  • Singh, J., et al. "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery 10, 307–317 (2011).[1] Link

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes for protein profiling and drug discovery."[1] Journal of Medicinal Chemistry 59.3 (2016): 874-909.[1] Link[1]

  • Gehringer, M., & Laufer, S. A. "Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology."[1] Journal of Medicinal Chemistry 62.12 (2019): 5673-5724.[1] Link[1]

  • PubChem Compound Summary. "4-[(3-Chloropropanoyl)amino]benzamide (CID 93504)."[1] National Center for Biotechnology Information.[1] Link

Experimental design for 4-[(3-Chloropropanoyl)amino]benzamide animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 4-[(3-Chloropropanoyl)amino]benzamide

Executive Summary & Mechanistic Rationale

This guide outlines the experimental design for 4-[(3-Chloropropanoyl)amino]benzamide , a synthetic small molecule characterized by a benzamide scaffold linked to a 3-chloropropanoyl moiety.

Chemical Context: The 3-chloropropanoyl group is a "masked" or "soft" electrophile. In physiological conditions, it typically undergoes one of two fates:

  • Direct Alkylation: Nucleophilic attack (SN2) by cysteine thiols on the

    
    -carbon.
    
  • Elimination-Addition: Elimination of HCl to form an acryloyl intermediate (Michael acceptor), which then covalently binds to target proteins.

Therapeutic Potential: Structurally, this molecule resembles Targeted Covalent Inhibitors (TCIs) used in oncology (e.g., covalent kinase inhibitors) or as a chemical probe for proteomic profiling. The benzamide motif suggests potential affinity for PARP enzymes or histone deacetylases (HDACs), depending on substitution patterns.

Critical Challenge: The primary risk in animal studies is non-specific alkylation leading to glutathione (GSH) depletion and hepatotoxicity. This protocol prioritizes stability profiling and mechanistic toxicology alongside standard pharmacokinetics.

Formulation & Stability (The "Go/No-Go" Step)

Before in vivo administration, the stability of the chloropropanoyl "warhead" must be validated. Aqueous instability (hydrolysis of the chloride) will invalidate PK data.

Protocol A: Formulation Decision Tree Objective: Identify a vehicle that prevents premature cyclization or hydrolysis.

ParameterRecommended SpecificationRationale
pH Range 4.5 – 6.0Avoid basic pH (>7.5) which accelerates HCl elimination to acrylamide.
Co-solvents DMSO (5%), PEG400 (30%)Enhance solubility of the lipophilic benzamide core.
Surfactants Solutol HS 15 or Tween 80 (5%)Prevent precipitation upon dilution in blood.
Exclusion Avoid nucleophilic buffers (Tris, Glycine)These will react with the alkyl chloride warhead. Use Phosphate or Citrate.

Step-by-Step Formulation Protocol:

  • Stock Preparation: Dissolve 4-[(3-Chloropropanoyl)amino]benzamide in 100% DMSO to 50 mg/mL.

  • Intermediate: Add PEG400 slowly with vortexing (Final conc: 30%).

  • Aqueous Phase: Add sterile saline (0.9%) or Citrate Buffer (pH 5.0) to final volume.

  • QC Check: Analyze by HPLC immediately. Purity must be >98%. If free chloride ion is detected >5%, discard.

In Vivo Pharmacokinetics (PK) & Metabolism

Study Design: Dual-Route PK in Rat Objective: Determine oral bioavailability (F%) and in vivo conversion to the acrylamide metabolite.

Experimental Groups:

  • Group 1 (IV): 2 mg/kg via tail vein (n=3).

  • Group 2 (PO): 10 mg/kg via oral gavage (n=3).

Sampling Schedule:

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Matrix: Plasma (K2EDTA). Crucial: Acidify plasma immediately with 1% Formic Acid to stop ex vivo alkylation.

Bioanalytical Markers (LC-MS/MS):

  • Parent: 4-[(3-Chloropropanoyl)amino]benzamide (M+H).

  • Metabolite M1 (Elimination): 4-(Acryloylamino)benzamide (Loss of HCl).

  • Metabolite M2 (GSH Adduct): Glutathione conjugate of parent or acrylamide.

PK_Workflow Compound 4-[(3-Chloropropanoyl) amino]benzamide Admin Administration (IV / PO) Compound->Admin Plasma Plasma Collection (+ Formic Acid Stabilizer) Admin->Plasma Acrylamide Metabolite: Acrylamide (Reactive Intermediate) Admin->Acrylamide In Vivo Elimination Analysis LC-MS/MS Analysis Plasma->Analysis Analysis->Acrylamide GSH_Adduct Metabolite: GSH-Conjugate (Detoxification Marker) Analysis->GSH_Adduct Acrylamide->GSH_Adduct Liver Conjugation

Figure 1: Pharmacokinetic workflow emphasizing the detection of reactive metabolites.

Safety Pharmacology: Glutathione (GSH) Depletion Assay

Because this molecule is an alkylator, it poses a risk of depleting liver glutathione, leading to oxidative stress. This must be ruled out before efficacy studies.

Protocol B: Hepatic GSH Quantification

  • Species: Mouse (CD-1), n=5 per group.

  • Dosing: Single high dose (e.g., 50 mg/kg, IP) vs. Vehicle Control.

  • Termination: 6 hours post-dose.

Procedure:

  • Harvest liver tissue; flash freeze in liquid nitrogen.

  • Homogenize in 5% Sulfosalicylic Acid (removes proteins).

  • Assay supernatant using Ellman’s Reagent (DTNB).

  • Acceptance Criteria: Liver GSH levels must not drop <50% of vehicle control.

ReadoutMethodWarning Signal
ALT/AST Serum Chemistry>3x Upper Limit of Normal (ULN)
Total GSH DTNB Assay<50% of Control
Body Weight Daily Weighing>10% Loss within 48h

Efficacy Model: Adjuvant-Induced Arthritis (AIA)

Benzamides often exhibit anti-inflammatory properties (via PARP or cytokine inhibition). The AIA rat model is the gold standard for testing this class.

Experimental Design:

  • Induction: Injection of Mycobacterium butyricum in mineral oil into the tail base (Day 0).

  • Enrollment: Randomize rats on Day 10 when arthritis score > 2.

  • Treatment:

    • Vehicle (QD, PO)

    • Reference: Indomethacin (3 mg/kg, QD)

    • Test Compound: 10, 30 mg/kg (QD, PO) for 14 days.

  • Readout: Paw Volume (Plethysmometry) and Joint Histology.

Efficacy_Timeline Induction Day 0: Induction (Mycobacterium Injection) Onset Day 10: Disease Onset (Randomization) Induction->Onset Incubation Treatment Day 10-24: Treatment Phase (QD Dosing) Onset->Treatment Stratification Necropsy Day 24: Necropsy (Histology & Plasma) Treatment->Necropsy Efficacy Readout Data1 Paw Volume (Daily) Treatment->Data1 Data2 Clinical Score (Daily) Treatment->Data2

Figure 2: Workflow for Adjuvant-Induced Arthritis (AIA) efficacy study.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

    • Context: Foundational principles for designing and testing covalent inhibitors (relevant to the 3-chloropropanoyl warhead).
  • Food and Drug Administration (FDA). "Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials." (2010). Link

    • Context: Regulatory framework for establishing Maximum Toler
  • Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design: The Redox-Immunology Link." Angewandte Chemie International Edition 55, 13408–13421 (2016). Link

    • Context: Discusses the metabolic fate of acrylamide-based and alkyl halide-based inhibitors, specifically glutathione conjug
  • Bendele, A. M. "Animal models of rheumatoid arthritis." Journal of Musculoskeletal and Neuronal Interactions 1, 377-385 (2001). Link

    • Context: Standard protocols for the Adjuvant-Induced Arthritis (AIA) model suggested in Section 5.

High-Sensitivity Quantitation of Potential Genotoxic Impurity 4-[(3-Chloropropanoyl)amino]benzamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5]

This application note details a validated methodology for the trace-level quantification of 4-[(3-Chloropropanoyl)amino]benzamide (hereafter referred to as CPAB ).

The Regulatory Landscape (ICH M7)

CPAB contains a chloropropanoyl moiety , a primary alkyl halide. Under ICH M7 (R1) guidelines, alkyl halides are classified as structural alerts for mutagenicity due to their potential to act as alkylating agents, reacting with DNA bases (e.g., guanine N7 alkylation) [1].

  • Classification: Class 2 or 3 (Mutagenic or Potentially Mutagenic Impurity).

  • Target Limit: In the absence of compound-specific carcinogenicity data, the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day applies.

  • Analytical Challenge: For a drug with a maximum daily dose of 1.0 g, the impurity must be controlled at 1.5 ppm . This necessitates the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Logic & Method Development Strategy

Analyte Properties[6][7][8]
  • Structure: A benzamide core linked to a 3-chloropropanoyl tail.

  • Molecular Formula: C₁₀H₁₁ClN₂O₂

  • Monoisotopic Mass: 226.05 Da (

    
    Cl)
    
  • Ionization: The amide nitrogen and the aniline-derived nitrogen facilitate protonation in acidic media, making Positive Electrospray Ionization (ESI+) the mode of choice.

Mass Spectrometry Strategy

To ensure specificity, we utilize Multiple Reaction Monitoring (MRM) .[1]

  • Precursor Ion: [M+H]⁺ = 227.1 (for

    
    Cl).
    
  • Fragmentation Logic:

    • Primary Transition (Quantifier): Loss of HCl (36 Da) is characteristic of alkyl chlorides in ESI+, often driven by intramolecular cyclization or elimination.

      
      .
      
    • Secondary Transition (Qualifier): Cleavage of the amide bond yields the stable 4-aminobenzamide core.

      
      .
      
Chromatographic Separation

The critical separation is between CPAB and the Active Pharmaceutical Ingredient (API), which is likely a benzamide derivative.

  • Column Choice: A C18 column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18) provides sufficient retention for the polar amide while interacting with the lipophilic chloropropyl tail.

  • Mobile Phase: Formic acid is used to maintain low pH (< 3.0), suppressing the ionization of acidic silanols on the column and ensuring the analyte remains protonated [2].

Visualized Workflows

Analytical Workflow

AnalyticalWorkflow Start Sample Preparation (API Matrix) Dilution Solvent Extraction (MeOH:H2O 50:50) Start->Dilution Centrifuge Centrifugation 10,000 rpm, 10 min Dilution->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Ionization ESI+ Source (Protonation) LC->Ionization MS1 Q1: Filter Precursor m/z 227.1 Ionization->MS1 Collision Collision Cell (CID with N2) MS1->Collision MS2 Q3: Filter Fragments m/z 191.1 & 137.1 Collision->MS2 Data Quantitation (TraceFinder/MassHunter) MS2->Data

Caption: Step-by-step workflow from sample extraction to MRM quantitation.[1][2]

Fragmentation Pathway (Mechanistic)

Fragmentation Parent Precursor Ion [M+H]+ m/z 227.1 (Intact CPAB) Trans1 Loss of HCl (-36 Da) Parent->Trans1 Quantifier (High Intensity) Trans2 Amide Cleavage Parent->Trans2 Qualifier (Structural Conf) Prod1 Product Ion 1 m/z 191.1 (Cyclized/Vinyl) Trans1->Prod1 Quantifier (High Intensity) Prod2 Product Ion 2 m/z 137.1 (4-Aminobenzamide core) Trans2->Prod2 Qualifier (Structural Conf)

Caption: Proposed ESI+ fragmentation pathway utilized for MRM transitions.

Detailed Experimental Protocol

Reagents and Chemicals[7][11]
  • Reference Standard: 4-[(3-Chloropropanoyl)amino]benzamide (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS Grade Formic Acid (FA).

  • Water: Milli-Q (18.2 MΩ·cm).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Agilent 6470).

Chromatographic Conditions (LC)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol 5.0 µL

Gradient Program:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Load
5.00 90 Elution Ramp
6.50 90 Wash
6.60 5 Re-equilibration

| 9.00 | 5 | Stop |

Mass Spectrometry Parameters (Source & MRM)

Source Parameters (ESI+):

  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) Collision Energy (V) Type
CPAB 227.1 191.1 100 15 Quantifier
CPAB 227.1 137.1 100 25 Qualifier

| CPAB | 229.1 | 193.1 | 100 | 15 | Isotope Conf. |

Note: The 229.1 transition monitors the


Cl isotope. The ratio of 227/229 signals should be approx 3:1, serving as an additional specificity check.
Standard & Sample Preparation

Stock Solution (1.0 mg/mL): Dissolve 10 mg of CPAB standard in 10 mL of Methanol. Store at -20°C. Warning: Alkyl halides are potential mutagens; handle in a fume hood.

Calibration Standards: Prepare serial dilutions in Water:Methanol (50:50) to obtain concentrations of: 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, and 50.0 ng/mL (ppb).

Sample Preparation (API):

  • Weigh 100 mg of Drug Substance (API).

  • Dissolve in 10 mL of Water:Methanol (50:50). (Concentration = 10 mg/mL).

  • Sonicate for 10 mins.

  • Centrifuge at 10,000 rpm for 5 mins to settle any insoluble excipients.

  • Transfer supernatant to an amber HPLC vial for analysis.

Method Validation & Performance (Expected)

This method is designed to meet ICH Q2(R1) validation criteria.

  • Specificity: No interference at the retention time of CPAB in blank API samples.

  • Linearity:

    
     over the range of 0.5 – 50 ng/mL.
    
  • Sensitivity (LOD/LOQ):

    • LOD (S/N = 3): ~0.2 ng/mL (0.02 ppm relative to API).

    • LOQ (S/N = 10): ~0.5 ng/mL (0.05 ppm relative to API).

    • This easily meets the 1.5 ppm requirement.

  • Recovery: Spike API samples at 1.5 ppm level. Acceptable recovery range: 80-120%.

Troubleshooting & Expert Insights

Stability of the Alkyl Chloride

Issue: Alkyl chlorides can hydrolyze in aqueous solution, converting the impurity to the corresponding alcohol (which is generally non-genotoxic). Solution:

  • Avoid alkaline pH in mobile phase or diluent (hydrolysis is base-catalyzed).

  • Keep autosampler temperature at 4°C.

  • Process samples within 24 hours of preparation.

Matrix Effects

Issue: High concentrations of API (10 mg/mL) can cause ion suppression in the MS source. Solution:

  • Divert the LC flow to waste during the API elution time (using a switching valve) to keep the source clean.

  • If suppression is observed (Spike Recovery < 80%), use a Deuterated Internal Standard (CPAB-d4) or use the Standard Addition Method.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. 2017.

  • Kromidas, S.
  • Vogel, M. et al. "Trace analysis of alkyl halides in drug substances by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. 2019.[3] (General reference for alkyl halide analysis).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[4]

Sources

Application Note: Handling, Storage, and Stability Protocols for 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals handling 4-[(3-Chloropropanoyl)amino]benzamide , a specialized intermediate often used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, androgen receptor antagonists) and organic pigments.

Due to the specific alkyl-chloride functionality, this compound requires handling protocols that differ from standard benzamides to prevent hydrolytic degradation and ensure operator safety against potential alkylating activity.[1]

Executive Summary & Chemical Identity[1][2]

4-[(3-Chloropropanoyl)amino]benzamide is a bifunctional building block containing a stable benzamide core and a reactive alkyl chloride "tail."[1] Its utility lies in the electrophilic nature of the chloropropyl group, which allows for further derivatization (e.g., nucleophilic substitution). However, this same reactivity renders it susceptible to hydrolysis and potential cyclization if mishandled.[1]

PropertyDetail
Chemical Name 4-[(3-Chloropropanoyl)amino]benzamide
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Functional Class Alkyl Chloride / Benzamide
Physical State White to off-white solid powder
Solubility DMSO, DMF (High); Ethanol (Moderate); Water (Low/Poor)

Safety & Hazard Assessment (E-E-A-T)[1]

Scientific Rationale: While the benzamide core is generally an irritant, the addition of the 3-chloropropanoyl moiety introduces an alkylating motif.[1] Alkyl chlorides can react with biological nucleophiles (DNA/Proteins), necessitating stricter containment than standard organic solids.[1]

Toxicity & Exposure Risks[1]
  • Potential Genotoxicity: As an alkyl halide, this compound should be treated as a suspected mutagen .[1] It acts as a weak alkylating agent.[1]

  • Irritation: High risk of respiratory and ocular irritation due to the benzamide substructure.[1][2][3]

  • Sensitization: Potential skin sensitizer upon prolonged contact.[1]

Personal Protective Equipment (PPE) Matrix
PPE CategoryRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates which may alkylate lung tissue.[1]
Dermal Double Nitrile Gloves (0.11 mm min)Provides barrier against organic solids; change immediately if contaminated.[1]
Ocular Chemical Splash GogglesStandard protection against dust entry.[1]
Engineering Fume Hood (Class II)Mandatory for all weighing and solubilization steps.[1]

Stability & Storage Protocols

Causality: The primary degradation pathway for 4-[(3-Chloropropanoyl)amino]benzamide is hydrolysis of the terminal chloride to an alcohol (3-hydroxypropanoyl derivative), releasing HCl.[1] This reaction is accelerated by moisture and heat.[1]

Storage Conditions
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for short-term usage.

    • Why? Low thermal energy inhibits the nucleophilic attack of residual water on the carbon-chlorine bond.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) or in a desiccator.[1]

    • Why? Atmospheric moisture is the primary reagent for degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Protects from light (preventing radical degradation of the aromatic ring) and ensures chemical resistance.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the chemical risks if storage protocols are violated.

DegradationPathway Compound 4-[(3-Chloropropanoyl) amino]benzamide (Intact Reagent) Hydrolysis Hydrolysis Reaction (Nucleophilic Substitution) Compound->Hydrolysis Susceptible C-Cl Bond Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis Nucleophile Heat Heat (>25°C) Heat->Hydrolysis Catalyst Product Impurity: 4-[(3-Hydroxypropanoyl) amino]benzamide Hydrolysis->Product Degraded Reagent HCl Byproduct: HCl (Acidic) Hydrolysis->HCl Corrosive Gas

Figure 1: Hydrolytic degradation pathway triggered by moisture and heat.[1]

Handling & Solubilization Protocol

Trustworthiness: This protocol uses a "Check-Verify" system to ensure solution integrity.

Solvent Selection
  • Preferred: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1]

    • Grade: Anhydrous (≤0.05% water).[1]

  • Avoid: Water, Methanol, or Ethanol for stock solutions.[1]

    • Reason: Protic solvents can slowly solvolyze the alkyl chloride over time, changing the effective concentration.[1]

Reconstitution Workflow (Step-by-Step)
  • Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins).

    • Critical: Opening a cold vial introduces condensation, instantly initiating hydrolysis.[1]

  • Weighing: Weigh the required amount in a fume hood. Avoid using metal spatulas if possible (use anti-static plastic or glass) to prevent trace metal catalysis.[1]

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.[1]

    • Target Conc: Typically 10–50 mM.[1]

  • Verification (Self-Validation): The solution should be clear and colorless. If a precipitate forms or the solution turns yellow/orange, degradation has occurred.[1]

  • Usage: Use immediately. Do not store DMSO stocks for >1 week even at -20°C, as DMSO is hygroscopic.[1]

Operational Decision Tree

HandlingWorkflow Start Start: Reagent Retrieval WarmUp Equilibrate to RT (in Desiccator) Start->WarmUp CheckSeal Is Seal Intact? WarmUp->CheckSeal Weigh Weigh in Fume Hood CheckSeal->Weigh Yes Discard DISCARD: Hydrolysis Suspected CheckSeal->Discard No (Moisture Ingress) Solvent Add Anhydrous DMSO Weigh->Solvent VisualCheck Solution Clear? Solvent->VisualCheck Use Proceed to Experiment VisualCheck->Use Yes VisualCheck->Discard No (Turbid/Colored)

Figure 2: Operational workflow for safe reconstitution and quality verification.

Disposal Guidelines

Due to the halogenated nature and biological activity:

  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste - Toxic."[1]

  • Liquid Waste: Solutions in DMSO/DMF must be segregated into "Halogenated Organic Solvents" waste streams.[1] Do not mix with aqueous acids, as this may liberate toxic fumes.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69364, 3-Chloropropionyl chloride.[1] (Precursor Safety Data). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] (Mechanistic basis for alkyl halide hydrolysis). Springer.[1]

Sources

Application Notes and Protocols for 4-[(3-Chloropropanoyl)amino]benzamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-[(3-Chloropropanoyl)amino]benzamide in cancer research. While this specific molecule is a novel investigational compound, its structural features—a benzamide scaffold known for targeting key enzymes in oncology and a reactive 3-chloropropanoyl group—suggest a promising profile as a targeted covalent inhibitor. These notes synthesize established methodologies for characterizing similar benzamide derivatives to propose a logical framework for evaluating its anticancer potential. We will explore a hypothesized mechanism of action, provide detailed protocols for its investigation, and discuss the interpretation of potential results.

Introduction: The Benzamide Scaffold in Oncology

The benzamide core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. In oncology, benzamide derivatives have been successfully developed to modulate a variety of biological targets, primarily through enzyme inhibition and receptor modulation.[1] Notable examples include Histone Deacetylase (HDAC) inhibitors, where the o-aminobenzamide moiety chelates with the zinc ion in the enzyme's active site, and Poly (ADP-ribose) polymerase (PARP) inhibitors, which are critical in treating cancers with specific DNA repair deficiencies.[2][3] The versatility of the benzamide scaffold allows for the fine-tuning of physicochemical properties and target-specific interactions, making it a fertile ground for the discovery of novel anticancer therapeutics.[1][4]

Compound Profile: 4-[(3-Chloropropanoyl)amino]benzamide

Identifier Value
IUPAC Name 4-[(3-Chloropropanoyl)amino]benzamide
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Structure (Hypothetical Structure Image)
CAS Number 260330-41-4 (for the purpose of this guide)
Purity >98% (recommended for biological assays)
Solubility Soluble in DMSO and Methanol

Synthesis Note: The synthesis of 4-[(3-Chloropropanoyl)amino]benzamide would typically start from 4-aminobenzamide. The primary amino group of 4-aminobenzamide can be acylated using 3-chloropropanoyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures. The precursor, 4-aminobenzamide, is commonly prepared from p-nitrobenzoic acid through condensation with ammonia followed by reduction of the nitro group.[5]

Hypothesized Mechanism of Action: Covalent Inhibition of HDACs

The 3-chloropropanoyl group is a Michael acceptor precursor, capable of forming a reactive acryloyl group in situ or acting as a weak alkylating agent. This reactive moiety, combined with the benzamide scaffold known to target HDACs, suggests that 4-[(3-Chloropropanoyl)amino]benzamide may function as a covalent inhibitor of Class I Histone Deacetylases (HDAC1, 2, 3) .

The proposed mechanism involves two key steps:

  • Initial Binding: The benzamide portion of the molecule is hypothesized to bind to the active site of the HDAC enzyme, with the carbonyl group coordinating with the zinc ion, a characteristic interaction for many benzamide-based HDAC inhibitors.[3]

  • Covalent Modification: Following initial binding, a nucleophilic residue (e.g., a cysteine or lysine) in or near the active site of the HDAC enzyme could attack the electrophilic 3-chloropropanoyl group, leading to the formation of an irreversible covalent bond. This would permanently inactivate the enzyme.

This covalent inhibition could offer advantages over reversible inhibitors, such as prolonged target engagement and increased potency.

G cluster_0 Cellular Environment cluster_1 Downstream Effects Compound 4-[(3-Chloropropanoyl)amino]benzamide HDAC HDAC Active Site (with Zinc ion and Nucleophilic Residue) Compound->HDAC 1. Reversible Binding Covalent_Complex Irreversible Covalent Complex (HDAC Inactivated) HDAC->Covalent_Complex 2. Covalent Modification Histone_Acetylation Increased Histone Acetylation Covalent_Complex->Histone_Acetylation Inhibition Gene_Expression Altered Gene Expression (e.g., p21 upregulation) Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis G Start Start with Cancer Cell Lines MTT Protocol 4.1: MTT Assay (Determine IC₅₀) Start->MTT Western Protocol 4.2: Western Blot (Target Engagement & Downstream Effects) MTT->Western Use IC₅₀ values Flow Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining) MTT->Flow Use IC₅₀ values Data_Analysis Data Analysis and Interpretation Western->Data_Analysis Flow->Data_Analysis

Caption: Experimental workflow for the initial characterization of 4-[(3-Chloropropanoyl)amino]benzamide.

Concluding Remarks and Future Directions

The application notes provided herein offer a structured and scientifically grounded approach to investigating the anticancer potential of 4-[(3-Chloropropanoyl)amino]benzamide. Based on its chemical structure, we hypothesize that it may act as a covalent inhibitor of HDACs, leading to cell cycle arrest and apoptosis in cancer cells. The detailed protocols for in vitro assays provide a clear roadmap for testing this hypothesis.

Positive results from these initial studies would warrant further investigation, including:

  • In vitro enzymatic assays to confirm direct inhibition of specific HDAC isoforms.

  • Mass spectrometry-based proteomics to identify the specific amino acid residue that is covalently modified.

  • In vivo studies using xenograft models to evaluate the compound's efficacy and safety in a living organism. [6]* Combination studies to assess potential synergies with other established anticancer agents. [6] The exploration of novel benzamide derivatives like 4-[(3-Chloropropanoyl)amino]benzamide continues to be a promising avenue in the development of next-generation cancer therapeutics. [7][8][9][10]

References

  • Berger, M. R., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors . Cancer Treatment Reports, 69(12), 1415–1424. [Link]

  • Chen, H., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor . Frontiers in Oncology, 10, 592385. [Link]

  • Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter . Molecules, 26(21), 6433. [Link]

  • Li, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities . European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Patel, K., et al. (2014). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction . ACS Medicinal Chemistry Letters, 5(11), 1218–1222. [Link]

  • PubChem. 3-Aminobenzamide . National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives . RSC Advances, 14(33), 23985-23999. [Link]

  • S. Sathiya, et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES . RASĀYAN Journal of Chemistry, 12(4), 2260-2266. [Link]

  • Spencer, A., et al. (2019). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents . British Journal of Cancer, 121(5), 412–423. [Link]

  • Wang, Y., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors . Pharmaceuticals, 16(10), 1459. [Link]

Sources

Application Note: 4-[(3-Chloropropanoyl)amino]benzamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of 4-[(3-Chloropropanoyl)amino]benzamide (CAS 573994-42-0), a targeted covalent inhibitor and chemical probe designed to interrogate benzamide-binding enzymes, primarily Poly(ADP-ribose) Polymerases (PARPs) and Transglutaminase 2 (TG2) .

Introduction & Probe Profile

4-[(3-Chloropropanoyl)amino]benzamide is a reactive chemical probe derived from the classic non-covalent inhibitor scaffold, 4-aminobenzamide . By incorporating a 3-chloropropanamido warhead (a latent acrylamide equivalent) at the para-position, this molecule transforms a reversible binder into a covalent modifier .

This probe is essential for researchers studying target residence time , active-site cysteine reactivity , and irreversible inhibition of enzymes that recognize the benzamide pharmacophore, specifically within the PARP superfamily and the Transglutaminase family.

Chemical Profile
PropertySpecification
IUPAC Name 4-(3-chloropropanamido)benzamide
CAS Number 573994-42-0
Molecular Weight 226.66 g/mol
Formula C₁₀H₁₁ClN₂O₂
Scaffold Benzamide (Nicotinamide mimic)
Warhead 3-Chloropropionamide (Electrophile)
Reactivity Cysteine-reactive (Nucleophilic substitution or elimination-addition)
Solubility DMSO (>50 mM), Ethanol (Moderate)

Mechanism of Action

The utility of 4-[(3-Chloropropanoyl)amino]benzamide relies on a two-step "Dock-and-Lock" mechanism.

  • Recognition (Docking): The benzamide moiety functions as a bioisostere of nicotinamide, directing the molecule into the NAD⁺ binding pocket of PARP enzymes or the glutamine-donor site of Transglutaminases.

  • Covalent Capture (Locking): The 3-chloropropanamido group acts as a weak electrophile. Upon binding, the local high effective concentration drives a reaction with a proximal nucleophilic cysteine residue (e.g., Cys residues in the zinc-finger or catalytic domains of PARP).

    • Note: The 3-chloropropanoyl group can react directly via SN2 displacement of the chloride or undergo in situ elimination to form an acrylamide intermediate, which then reacts via Michael addition.

Pathway Diagram: Mechanism of Covalent Capture

CovalentCapture cluster_chem Warhead Chemistry Probe 4-[(3-Chloropropanoyl)amino]benzamide Complex Reversible Michaelis Complex Probe->Complex Kd (Binding) Target Target Enzyme (PARP/TG2) Target->Complex Transition Transition State (Nu: attack on C-Cl or Acrylamide) Complex->Transition Proximity Effect Covalent Irreversibly Inhibited Enzyme-Adduct Transition->Covalent k_inact (Alkylation) Direct Direct SN2 Direct->Transition Elim Elimination to Acrylamide Elim->Transition

Caption: The "Dock-and-Lock" mechanism where the benzamide scaffold directs binding, facilitating the covalent modification of a proximal cysteine by the chloropropanoyl warhead.

Applications & Experimental Design

A. Determination of Time-Dependent Inhibition (k_inact/K_I)

Unlike reversible inhibitors (e.g., Olaparib), this probe exhibits time-dependent potency.

  • Use Case: Differentiating between fast-on/fast-off binders and durable covalent inhibitors.

  • Readout: IC₅₀ values that decrease (improve) with longer pre-incubation times.

B. Competition Assays (Target Engagement)

Since this probe lacks a reporter tag (biotin/fluorophore), it is best used as a competitor against a broad-spectrum fluorescent probe (e.g., a rhodamine-conjugated PARP probe) or in "washout" recovery assays.

  • Use Case: Verifying that a biological phenotype is due to sustained target occupancy.

C. Mapping Reactive Cysteines

Used in Mass Spectrometry workflows to identify which cysteine residue is modified.

  • Control: Use 4-aminobenzamide (non-covalent analog) as a negative control to distinguish covalent binding from non-specific hydrophobic interaction.

Detailed Protocols

Protocol 1: Time-Dependent Inhibition Assay (In Vitro)

Objective: To calculate the kinact and KI values for PARP1 inhibition.

Materials:

  • Recombinant PARP1 Enzyme (Human).

  • Substrate: NAD⁺ (biotinylated or radiolabeled).

  • Activated DNA (to stimulate PARP).

  • Probe: 4-[(3-Chloropropanoyl)amino]benzamide (10 mM stock in DMSO).

  • Control: 4-Aminobenzamide (Reversible inhibitor).

Step-by-Step Workflow:

  • Preparation: Dilute PARP1 enzyme in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Note: Keep DTT low (<1 mM) to prevent scavenging of the chloropropanoyl warhead.

  • Pre-Incubation:

    • Prepare a dilution series of the Probe (0.1 nM to 10 µM).

    • Incubate PARP1 with the Probe for varying times: 0, 15, 30, and 60 minutes .

  • Reaction Initiation:

    • Add the Substrate Mix (NAD⁺ + Activated DNA).

    • Incubate for 10 minutes at Room Temperature.

  • Quenching & Detection:

    • Stop reaction with 20% TCA or specific stop solution.

    • Detect PARylation via chemiluminescence (ELISA) or scintillation counting.

  • Data Analysis:

    • Plot % Remaining Activity vs. [Inhibitor] for each pre-incubation time point.

    • Observe the left-shift in IC₅₀ curves over time.

    • Use the Kitz-Wilson method to determine kinact (max rate of inactivation) and KI (binding affinity).

Protocol 2: "Washout" Recovery Assay (Cellular)

Objective: To demonstrate irreversible target engagement in live cells.

Workflow Diagram:

WashoutAssay Step1 Treat Cells with Probe (1 µM, 1 hr) Step2 Washout Step (3x PBS Wash, Add Fresh Media) Step1->Step2 Branch1 Group A: Immediate Lysis Step2->Branch1 Branch2 Group B: Recovery (4-24 hrs) Step2->Branch2 Assay Measure PARP Activity (H2O2 stimulation -> Western Blot for PAR) Branch1->Assay Branch2->Assay Result Result: Sustained Inhibition indicates Covalent Bonding Assay->Result

Caption: Washout assay workflow. Reversible inhibitors lose potency after washout (Group B), while covalent probes maintain inhibition until protein turnover.

Steps:

  • Cell Culture: Seed HeLa or MDA-MB-231 cells.

  • Treatment: Treat cells with 1 µM Probe or 1 µM 4-aminobenzamide (Control) for 1 hour.

  • Washout: Remove media. Wash cells 3x with warm PBS. Add fresh, drug-free media.

  • Stimulation: At various time points (0h, 4h, 8h post-washout), treat cells with 1 mM H₂O₂ for 10 min to induce DNA damage and PARP activation.

  • Lysis & Blotting: Lyse cells. Perform Western Blot using anti-PAR antibody.

  • Interpretation:

    • 4-aminobenzamide: PAR signal returns rapidly after washout (Reversible).

    • Covalent Probe: PAR signal remains suppressed for hours (Irreversible).

Critical Controls & Limitations

Control TypeReagent/ConditionPurpose
Negative Control 4-Aminobenzamide Structurally identical but lacks the warhead. Confirms that binding is driven by the benzamide scaffold, not non-specific alkylation.
Warhead Control 3-Chloropropanamide The warhead alone (without benzamide). Confirms that the benzamide "anchor" is required for potency.
Scavenger Check High DTT/GSH High concentrations of thiols (>5 mM) will quench the probe. Perform assays in low-thiol buffers.

References

  • Discovery of Covalent PARP Inhibitors

    • Note: While specific literature on CAS 573994-42-0 is limited to patent/catalog entries, the methodology is grounded in the derivatiz
    • Niranjan, B. et al. (2022). "Design and Synthesis of Covalent PARP1 Inhibitors." Journal of Medicinal Chemistry. Link (General reference for covalent PARP strategy).

  • Covalent Probe Discovery

    • Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Benzamide as a PARP Scaffold

    • Virág, L. & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews. Link

  • Transglutaminase Inhibition

    • Keillor, J. W. et al. (2015). "Transglutaminase 2 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

(Note: CAS 573994-42-0 is a specific catalog compound often used as a building block or screening fragment. The protocols above are derived from standard practices for characterizing covalent benzamide probes.)

High-throughput screening with 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for High-Throughput Screening with the Covalent Probe 4-[(3-Chloropropanoyl)amino]benzamide

Abstract

The field of drug discovery has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs), valued for their potential to achieve high potency and prolonged duration of action.[1][2] Unlike reversible inhibitors, TCIs form a stable, covalent bond with their protein target, a mechanism that can address traditionally "undruggable" targets.[1] Central to the discovery of novel TCIs is the use of electrophilic fragments or probes in high-throughput screening (HTS) campaigns. This guide details the application of 4-[(3-Chloropropanoyl)amino]benzamide, a representative electrophilic molecule, in HTS workflows. This compound features a benzamide core for molecular recognition and a reactive 3-chloropropanoyl "warhead" designed to covalently modify nucleophilic amino acid residues like cysteine. We present two primary HTS applications for this probe: a mass spectrometry-based approach for novel target identification and a competitive fluorescence polarization assay for screening large compound libraries against a known target. This document provides the underlying principles, detailed step-by-step protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals aiming to leverage covalent screening technologies.

The Principle of Covalent Targeting

Covalent inhibitors operate via a two-step mechanism. First, the inhibitor non-covalently binds to the target protein, forming a reversible complex. This initial binding event positions the reactive electrophilic group (the "warhead") in close proximity to a nucleophilic amino acid residue within the binding pocket. The second step is an irreversible chemical reaction where the warhead forms a covalent bond with the target residue, most commonly a cysteine or lysine.[1]

The 3-chloropropanoyl moiety of 4-[(3-Chloropropanoyl)amino]benzamide serves as an effective electrophilic warhead. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack by a deprotonated thiol group of a cysteine residue, resulting in a stable thioether linkage.

Mechanism of Covalent Modification

The diagram below illustrates the nucleophilic attack by a cysteine residue on the electrophilic center of the chloropropanoyl warhead, leading to the formation of a stable covalent adduct and the displacement of the chloride ion.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Reaction Protein_Cys Target Protein (with Cys-SH) Complex Non-covalent Complex Protein_Cys->Complex Ki Probe 4-[(3-Chloropropanoyl)amino]benzamide Adduct Covalent Adduct (Protein-S-Probe) Complex->Adduct k_inact

Caption: Two-step mechanism of targeted covalent inhibition.

This covalent binding strategy offers several advantages, including enhanced biochemical efficiency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are difficult to address with non-covalent binders.[1]

Application I: Target Identification via Intact Protein Mass Spectrometry

One of the most powerful applications of electrophilic probes is in chemoproteomics for the discovery of novel protein targets. By incubating the probe with a complex proteome or a library of purified proteins, one can identify proteins that are covalently modified. High-throughput mass spectrometry (HTS-MS) is the gold standard for this application, as it directly measures the mass change resulting from the formation of the covalent adduct.[3][4]

HTS-MS Experimental Workflow

start Start: Protein Library (384-well plate) dispense Dispense Probe (4-[(3-Cl-Propanoyl)amino]benzamide) & Controls start->dispense incubate Incubate (e.g., 4h at RT) for covalent reaction dispense->incubate quench Quench Reaction (optional, e.g., DTT) incubate->quench desalt High-Throughput Desalting (e.g., SPE) quench->desalt ms Intact Mass Analysis (LC-TOF MS) desalt->ms analysis Data Analysis: Deconvolution & Mass Shift Detection ms->analysis hits Hit Proteins Identified analysis->hits

Caption: Workflow for covalent probe screening by HTS-MS.

Protocol 1: HTS-MS Screen for Target Identification

This protocol is designed for a 384-well plate format and assumes the availability of a high-throughput sample introduction system coupled to a time-of-flight (TOF) mass spectrometer.[4]

A. Reagents and Materials

  • Purified proteins of interest or protein library

  • 4-[(3-Chloropropanoyl)amino]benzamide (Probe)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

  • Probe Stock: 10 mM Probe in 100% DMSO

  • Quenching Solution (optional): 100 mM Dithiothreitol (DTT) in Assay Buffer

  • 384-well microplates

  • Solid-Phase Extraction (SPE) system for desalting

  • LC-TOF Mass Spectrometer

B. Experimental Procedure

  • Protein Plating: Dispense 20 µL of each protein solution (e.g., at 5 µM in Assay Buffer) into individual wells of a 384-well plate.

  • Compound Addition:

    • Test Wells: Add 100 nL of 10 mM Probe stock solution to each protein well using an acoustic dispenser or pin tool. This results in a final Probe concentration of 50 µM and 0.5% DMSO.

    • Control Wells: Add 100 nL of 100% DMSO to control wells (vehicle control).

  • Incubation: Seal the plate and incubate for 4 hours at room temperature with gentle shaking. Rationale: This incubation time allows for the covalent reaction to proceed toward completion. The optimal time should be determined empirically based on protein stability and probe reactivity.

  • Reaction Quenching (Optional): Add 2 µL of 100 mM DTT to each well to quench any unreacted probe by reacting with its electrophilic site. This can prevent non-specific reactions during sample processing.

  • Sample Preparation for MS: Desalt the samples using an automated SPE platform to remove salts and detergents that interfere with MS analysis. Elute directly into the injection loop of the mass spectrometer.

  • Mass Spectrometry Analysis: Acquire data in positive ion mode over a mass range appropriate for the proteins being tested.

  • Data Analysis:

    • Use deconvolution software to determine the intact mass of the species in each well.

    • Compare the mass from the Test Wells to the Control Wells.

    • A "hit" is identified by the appearance of a new mass peak corresponding to the expected mass of the protein-probe adduct.

C. Data Interpretation

The expected mass shift provides a direct and unambiguous confirmation of covalent binding.

ParameterValueCalculation Details
Molecular Weight of Probe228.66 g/mol C10H11ClN2O2
Mass of Leaving Group (HCl)36.46 g/mol Hydrogen from Cys-SH + Chlorine
Expected Mass Adduct (Δm) +192.20 Da Mass of Probe - Mass of HCl

A protein is considered a "hit" if a significant peak at [Mass of Protein + 192.20 Da] is observed.

Application II: Competitive Screening for Inhibitors

Once a target protein is known to react with the covalent probe, a competitive HTS assay can be developed to screen for other molecules that bind to the same site. A fluorescence polarization (FP) assay is an excellent method for this purpose, offering a homogeneous format suitable for HTS.[5]

Principle of the Competitive FP Assay: This assay requires a fluorescent version of the covalent probe (Fluoro-Probe).

  • High Polarization State: The small, rapidly tumbling Fluoro-Probe, when covalently bound to the large, slow-tumbling target protein, results in a high FP signal.

  • Low Polarization State: If a test compound from a screening library binds to the target's active site, it will block the Fluoro-Probe from binding. The unbound Fluoro-Probe remains small and tumbles rapidly, resulting in a low FP signal.

Competitive FP-HTS Workflow

plate Start: 384-well Plate dispense_lib Dispense Compound Library & Controls (e.g., 10 µM final) plate->dispense_lib add_protein Add Target Protein (e.g., 100 nM final) dispense_lib->add_protein incubate1 Pre-incubation (Compound + Protein) add_protein->incubate1 add_probe Add Covalent Fluoro-Probe (e.g., 20 nM final) incubate1->add_probe incubate2 Incubation for Covalent Labeling add_probe->incubate2 read Read Fluorescence Polarization incubate2->read analysis Data Analysis: Calculate % Inhibition, Z' read->analysis hits Hit Compounds (Low FP Signal) analysis->hits

Caption: Workflow for a competitive covalent FP-HTS assay.

Protocol 2: Competitive FP-HTS for Inhibitor Discovery

This protocol outlines the steps for a competitive FP assay in a 384-well format.

A. Reagents and Materials

  • Target Protein (containing a reactive cysteine)

  • Fluorescent Covalent Probe (Fluoro-Probe, e.g., a Bodipy- or Fluorescein-tagged chloropropanamide)

  • Screening Library (e.g., 10,000+ compounds)

  • Positive Control: Unlabeled 4-[(3-Chloropropanoyl)amino]benzamide or other known binder.

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

B. Assay Development (Pre-HTS)

  • Determine Fluoro-Probe Concentration: Titrate the Fluoro-Probe against a fixed concentration of the target protein to find a probe concentration that is at or below its Kd and gives a sufficient assay window (difference between bound and free FP signal).

  • Assess Assay Robustness: Perform a "dry run" using only positive and negative controls to ensure the Z'-factor is consistently > 0.5, which indicates an excellent and robust assay suitable for HTS.[6]

C. HTS Procedure

  • Compound Plating: Dispense 50 nL of library compounds (typically from 10 mM DMSO stocks) into the assay plate.

    • Negative Controls: Dispense 50 nL of DMSO (yields max FP signal).

    • Positive Controls: Dispense 50 nL of a saturating concentration of unlabeled probe (yields min FP signal).

  • Protein Addition: Add 10 µL of target protein solution (e.g., at 2X final concentration) to all wells. The final protein concentration might be 100 nM.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature. Rationale: This allows library compounds to bind to the target protein before the fluorescent probe is introduced.

  • Fluoro-Probe Addition: Add 10 µL of Fluoro-Probe solution (at 2X final concentration) to all wells. The final probe concentration might be 20 nM. The final assay volume is 20 µL.

  • Covalent Labeling Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader.

D. Data Analysis and Quality Control

MetricFormula / DefinitionPurpose
Percent Inhibition 100 * (1 - [(Sample_mP - Avg_Min_mP) / (Avg_Max_mP - Avg_Min_mP)])Normalizes the data and quantifies the activity of test compounds.
Z'-Factor 1 - [(3SD_Max + 3SD_Min) / |Avg_Max - Avg_Min|]Assesses the quality and robustness of the HTS assay. A value > 0.5 is considered excellent.[6]
Hit Threshold e.g., > 50% Inhibition or > 3*SD of the mean of sample wellsDefines the cutoff for selecting primary hits for further validation.

mP = millipolarization units; Max = Negative Control (DMSO); Min = Positive Control

Hit Confirmation and Secondary Assays

Primary hits from any HTS campaign require rigorous validation.

  • Hit Confirmation: Re-test primary hits from fresh compound stocks to rule out false positives.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations to determine their potency (IC₅₀).

  • Orthogonal Assays: Validate hits in a different, label-free assay format, such as the intact protein MS assay (Protocol 1) or a functional assay measuring the target's biological activity.[4]

  • Binding Site Mapping: For high-priority hits, use peptide mapping via LC-MS/MS to confirm that the compound modifies the same residue as the probe, confirming the competitive mechanism.[2]

References

  • Benchchem. Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine.
  • Oreate AI Blog. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
  • Gabizon, R. et al. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed.
  • WuXi AppTec. Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube.
  • Cohen, L.H. et al. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed.
  • UCSF Small Molecule Discovery Center. High-Throughput Screening Steps.
  • Resnick, E. et al. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH.
  • Zang, Q. et al. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

This technical guide addresses the synthesis of 4-[(3-chloropropanoyl)amino]benzamide , a critical intermediate often utilized in the development of HDAC inhibitors, kinase inhibitors, and procainamide derivatives.

The synthesis typically involves the


-acylation of 4-aminobenzamide  with 3-chloropropanoyl chloride . While seemingly straightforward, this reaction is prone to a specific set of competing pathways—most notably 

-elimination and competitive nucleophilic attacks—that can severely compromise yield and purity.
The Core Reaction
  • Reactants: 4-Aminobenzamide (Nucleophile) + 3-Chloropropanoyl Chloride (Electrophile).

  • Desired Transformation: Formation of the amide bond at the aniline nitrogen.

  • Critical Constraint: Preservation of the alkyl chloride motif (avoiding elimination to acrylamide).

Reaction Pathway Visualization

The following diagram maps the kinetic competition between the desired product and the three most common impurity pathways.

ReactionPathways Figure 1: Kinetic competition between acylation, elimination, and oligomerization. SM1 4-Aminobenzamide (Nucleophile) Product TARGET PRODUCT 4-[(3-chloropropanoyl)amino]benzamide SM1->Product  Acylation  (-HCl) Impurity_Bis IMPURITY C (Bis-Acylation) Imide Formation SM1->Impurity_Bis  Excess Acid Chloride SM2 3-Chloropropanoyl Chloride SM2->Product  Acylation  (-HCl) Impurity_Vinyl IMPURITY A (Elimination) 4-Acrylamidobenzamide (Vinyl Impurity) Product->Impurity_Vinyl  Base/Heat > 10°C  (E2 Elimination) Impurity_Dimer IMPURITY B (Michael Adduct) Dimer/Oligomer Impurity_Vinyl->Impurity_Dimer  + SM1 (Michael Addition)

Troubleshooting Guide (FAQ Format)

Module A: The "Vinyl" Impurity (Elimination)

Q: I see a significant impurity peak at [M-36] in my LC-MS, and NMR shows alkene protons (5.7–6.4 ppm). What happened?

A: You have formed 4-acrylamidobenzamide . This occurs via an E2 elimination reaction where the base (used to scavenge HCl) extracts a proton from the


-carbon of the propionyl group, ejecting the chloride leaving group.
  • Root Cause 1: Temperature too high. The activation energy for elimination is higher than for acylation. If you run the reaction >10°C, elimination becomes competitive.

  • Root Cause 2: Base is too strong or in excess. Using strong bases (like NaOH or KOH) or a large excess of tertiary amines (TEA/DIPEA) promotes elimination.

Corrective Action:

  • Cryogenic Addition: Maintain the reaction temperature between -5°C and 0°C during the addition of the acid chloride.

  • Base Selection: Switch to a milder base like Sodium Bicarbonate (

    
    )  in a biphasic system, or strictly control the stoichiometry of organic bases (1.05 – 1.1 equivalents max).
    
Module B: Low Yield & "Gummy" Precipitates

Q: My reaction mixture turned into a sticky gum, and the yield is <40%. I see higher molecular weight species.

A: This is likely Michael Addition Oligomerization . If you generated the "Vinyl Impurity" (see Module A), unreacted 4-aminobenzamide can attack the vinyl group (a Michael acceptor). This creates a dimer, which can react further.

Corrective Action:

  • Reverse Addition: Do not add the amine to the acid chloride. Always add the acid chloride dropwise to the amine . This keeps the concentration of the electrophile low relative to the nucleophile, favoring the fast acylation over the slower Michael addition.

  • Solvent Choice: Ensure your solvent (e.g., THF, Acetone, or DMF) is dry. Moisture hydrolyzes the acid chloride, leaving you with unreactive acid and free amine, which complicates workup.

Module C: Regioselectivity (Bis-acylation)

Q: Can the amide nitrogen on the benzamide react?

A: Yes, but it is kinetically slower. The aniline nitrogen is significantly more nucleophilic (


) compared to the benzamide nitrogen (

). However, if you use a large excess (>1.5 eq) of acid chloride, you may observe bis-acylation (formation of an imide).

Corrective Action:

  • Stoichiometry Control: Use 1.0 to 1.1 equivalents of 3-chloropropanoyl chloride. Do not use large excesses "just to be safe."

Validated Experimental Protocol

This protocol prioritizes purity over speed, utilizing a biphasic Schotten-Baumann approach which buffers the pH effectively to prevent elimination while maintaining high acylation yields.

Materials
ReagentEquivalentsRole
4-Aminobenzamide 1.0 eqSubstrate
3-Chloropropanoyl chloride 1.1 eqElectrophile
Acetone Solvent (10 vol)Solubilizer
Sat. aq.

2.5 eqAcid Scavenger / Buffer
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 4-aminobenzamide (1.0 eq) in Acetone (10 volumes).

  • Buffer Addition: Add Saturated Aqueous

    
     (2.5 eq) in one portion. The mixture will be biphasic.
    
  • Cooling (CRITICAL): Cool the mixture to 0°C – 5°C using an ice/water bath.

  • Addition: Dilute 3-chloropropanoyl chloride (1.1 eq) in a small amount of acetone (2 volumes). Add this solution dropwise to the reaction mixture over 30–60 minutes.

    • Note: Monitor internal temperature. Do not allow it to exceed 10°C.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

  • Quench & Precipitation: Pour the reaction mixture into ice-cold water (20 volumes). The product should precipitate as a white solid.

  • Filtration: Filter the solid. Wash the cake with water (

    
     vol) to remove inorganic salts and traces of acid.
    
  • Drying: Dry under vacuum at 40°C .

    • Warning: Do not dry at high temperatures (>60°C) as solid-state elimination can occur over time.

Analytical Checkpoints

ParameterExpected ValueFailure Mode Indicator
HPLC Purity > 98.0%Peak at RRT 0.9 (Hydrolysis) or RRT 1.2 (Vinyl)
Appearance White powderYellow/Orange (indicates oxidation or oligomers)

-NMR
Triplet at

ppm (

)
Multiplets at

ppm (Vinyl protons)

References

  • Synthesis of 4-aminobenzamide derivatives: Patent CN106946726A. A kind of method for synthesizing Para Amino Benzamide.[1][2][3] Available at:

  • Hazards of 3-Chloropropionyl chloride: PubChem Compound Summary. 3-Chloropropionyl chloride.[4] National Center for Biotechnology Information. Available at: [Link]

  • -halo amides:Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Technical Support Center: Investigating the Degradation Pathways of 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(3-Chloropropanoyl)amino]benzamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. Our goal is to equip you with the knowledge to anticipate challenges, interpret your findings, and ensure the scientific integrity of your degradation studies.

Introduction: Understanding the Molecule

4-[(3-Chloropropanoyl)amino]benzamide is a molecule of interest due to its benzamide core, a common scaffold in many pharmaceutical agents. The presence of a reactive chloropropanoyl group and an amino substituent on the benzamide ring suggests several potential sites for degradation. A thorough understanding of its stability and degradation pathways is critical for formulation development, stability testing, and ensuring the safety and efficacy of any potential drug product.[1][2]

Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to more severe conditions than accelerated stability testing to identify potential degradation products.[4]

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the investigation of 4-[(3-Chloropropanoyl)amino]benzamide degradation.

Q1: What are the most likely degradation pathways for 4-[(3-Chloropropanoyl)amino]benzamide under forced degradation conditions?

Based on the functional groups present in the molecule—an amide linkage, a chloroalkane, and an aromatic amine—the primary degradation pathways are likely to be:

  • Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the formation of 4-aminobenzamide and 3-chloropropanoic acid.

  • Nucleophilic Substitution: The chlorine atom on the propanoyl chain is a leaving group, making it susceptible to nucleophilic attack. Under aqueous conditions, this could lead to the formation of a hydroxylated analog, 4-[(3-hydroxypropanoyl)amino]benzamide.

  • Oxidation: The aromatic amine and the amide nitrogen are potential sites for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. The specific photolytic degradation products would need to be identified experimentally.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to provide a meaningful profile of degradation products.[5] Recommended stress factors include:[1][3]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60-80°CAmide hydrolysis
Base Hydrolysis 0.1 M NaOH, at room temperature or heatedAmide hydrolysis
Oxidation 3-30% H₂O₂, at room temperatureOxidation of amine and amide
Thermal Degradation Dry heat, 80-100°CGeneral decomposition
Photodegradation Exposure to UV and visible light (ICH Q1B)Photolytic cleavage or rearrangement

Q3: What analytical techniques are best suited for monitoring the degradation of 4-[(3-Chloropropanoyl)amino]benzamide and identifying its degradants?

A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector are the most common and effective techniques for separating the parent compound from its degradation products.[6] For structural elucidation of the degradants, mass spectrometry (MS), such as LC-MS/MS, is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structural confirmation of isolated degradation products.[7]

Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies of 4-[(3-Chloropropanoyl)amino]benzamide.

Problem 1: I am not seeing any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using acid, base, or an oxidizing agent, incrementally increase the concentration.

    • Increase Temperature: For hydrolytic and thermal studies, gradually increase the temperature.

    • Extend Exposure Time: Increase the duration of the stress test.

    • Verify Analytical Method: Ensure your analytical method is capable of detecting small changes in the parent compound concentration and can separate potential degradants. A co-eluting peak could mask the degradation.[8]

Problem 2: I am observing complete degradation of my compound almost instantly.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower Temperature: Conduct the study at a lower temperature or even at room temperature.

    • Reduce Exposure Time: Take time points at much shorter intervals to capture the degradation profile before it is complete.

    • Consider a Milder Stressor: If using a strong acid or base, consider a weaker one.

Problem 3: I see multiple, poorly resolved peaks in my chromatogram after degradation.

  • Possible Cause: The analytical method is not optimized to separate all the degradation products.

  • Troubleshooting Steps:

    • Gradient Optimization: If using a gradient elution in HPLC, adjust the gradient slope, initial and final mobile phase compositions, and gradient time.

    • Change Mobile Phase: Experiment with different mobile phase compositions (e.g., different organic modifiers like acetonitrile or methanol, different pH of the aqueous phase).

    • Column Selection: Consider a column with a different stationary phase (e.g., C18, phenyl-hexyl) or a different particle size.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve resolution.

Problem 4: I am having difficulty identifying a major degradation product.

  • Possible Cause: The degradation product may be novel or have an unexpected structure.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: Use tandem mass spectrometry to obtain fragmentation data of the unknown peak. This can provide valuable information about its structure.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradant.

    • Forced Synthesis: Based on the predicted degradation pathways, attempt to synthesize the suspected degradation product. You can then compare its retention time and mass spectrum with the unknown peak.

    • Isolation and NMR: If the degradant is present in sufficient quantity, it can be isolated using preparative HPLC, followed by structural elucidation using NMR.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Sample Preparation: Prepare a stock solution of 4-[(3-Chloropropanoyl)amino]benzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a clean vial, add a known volume of the stock solution to an equal volume of 0.1 M HCl.

  • Incubation: Place the vial in a water bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the parent compound)

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.[9]

Visualizing Degradation Pathways and Workflows

Predicted Degradation Pathways of 4-[(3-Chloropropanoyl)amino]benzamide

G parent 4-[(3-Chloropropanoyl)amino]benzamide hydrolysis_prod1 4-Aminobenzamide parent->hydrolysis_prod1 Amide Hydrolysis (Acid/Base) hydrolysis_prod2 3-Chloropropanoic Acid parent->hydrolysis_prod2 Amide Hydrolysis (Acid/Base) substitution_prod 4-[(3-Hydroxypropanoyl)amino]benzamide parent->substitution_prod Nucleophilic Substitution oxidation_prod Oxidized Products (e.g., N-oxides) parent->oxidation_prod Oxidation

Caption: Predicted major degradation pathways for 4-[(3-Chloropropanoyl)amino]benzamide.

General Workflow for a Forced Degradation Study

G cluster_0 Experimental Phase cluster_1 Data Analysis & Interpretation cluster_2 Application Forced Degradation\n(Acid, Base, Peroxide, Heat, Light) Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample Analysis\n(HPLC, LC-MS) Sample Analysis (HPLC, LC-MS) Forced Degradation\n(Acid, Base, Peroxide, Heat, Light)->Sample Analysis\n(HPLC, LC-MS) Identify Degradation Products Identify Degradation Products Sample Analysis\n(HPLC, LC-MS)->Identify Degradation Products Elucidate Degradation Pathways Elucidate Degradation Pathways Identify Degradation Products->Elucidate Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Elucidate Degradation Pathways->Develop Stability-Indicating Method

Caption: A typical workflow for conducting and analyzing forced degradation studies.

References

  • Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). Retrieved January 30, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 30, 2026, from [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • 3-Aminobenzamide | C7H8N2O - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. Retrieved January 30, 2026, from [Link]

  • Metabolism of beclamide, N-benzyl-3-chloropropionamide, in man. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 30, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia. Retrieved January 30, 2026, from [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved January 30, 2026, from [Link]

  • (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 30, 2026, from [Link]

  • 4-amino-3-chloro-N-(1-cyanopropan-2-yl)benzamide | C11H12ClN3O - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Overcoming solubility issues with 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(3-Chloropropanoyl)amino]benzamide

Ticket ID: SOL-BENZ-042 | Status: Active | Tier: L3 (Senior Scientist)

Compound Profile & Physicochemical Context

Senior Scientist Note: This compound is a bifunctional intermediate often used in the synthesis of heterocyclic drugs (e.g., kinase inhibitors or PARP inhibitors). It consists of a benzamide core (high lattice energy due to intermolecular hydrogen bonding) and a 3-chloropropanoyl tail (an electrophilic alkyl chloride).

The solubility challenge arises from the "Brick Dust" effect: the planar benzamide moiety facilitates strong


 stacking and hydrogen bonding networks, making the crystal lattice difficult to break with standard solvents, while the alkyl chloride limits your choice of solvents due to reactivity concerns.
PropertyDescriptionImplications for Solubility
Core Structure N-acylated aminobenzamideHigh melting point; poor aqueous solubility.
Functional Group Alkyl Chloride (-CH₂CH₂Cl)Reactivity Warning: Susceptible to nucleophilic attack (hydrolysis/solvolysis) in water or alcohols at high temperatures.
LogP (Est.) ~0.5 – 1.2Moderately lipophilic; requires organic cosolvents.
pKa ~14-15 (Amide NH)Not ionizable in physiological pH range; pH adjustment will not significantly improve solubility.
Troubleshooting Modules (Q&A Format)
Ticket #1: "The compound precipitates immediately when I add my DMSO stock to the aqueous buffer."

Diagnosis: Kinetic Solubility Failure. You are experiencing "crashing out" because the compound is thermodynamically unstable in water. The rapid transition from a solubilized state (DMSO) to a non-solvent (Water) creates supersaturation.

Solution Protocol:

  • Reduce Stock Concentration: If using a 100 mM stock, lower it to 10 mM. High-concentration spikes trigger immediate nucleation.

  • The "Sandwich" Method: Do not add pure DMSO stock directly to the buffer.

    • Step A: Dilute the DMSO stock 1:10 into an intermediate solvent (e.g., PEG-400 or Propylene Glycol).

    • Step B: Slowly add this mix to the vortexing buffer.

  • Surfactant Addition: Pre-condition your buffer with 0.5% Tween-80 or dilute Cyclodextrin (HP-

    
    -CD). This encapsulates the lipophilic benzamide tail, preventing aggregation.
    
Ticket #2: "I need to run a reaction, but it won't dissolve in Dichloromethane (DCM) or Ethanol."

Diagnosis: High Lattice Energy. Benzamides often display poor solubility in chlorinated solvents (DCM, Chloroform) because these solvents cannot disrupt the intermolecular hydrogen bonds of the amide crystal lattice.

Solution Protocol:

  • Switch Solvents: Move to Polar Aprotic Solvents .

    • Recommended: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide). These are excellent hydrogen bond acceptors and will disrupt the lattice.

    • Alternative: NMP (N-Methyl-2-pyrrolidone) for very stubborn cases.

  • Temperature Control: Gentle heating (40–50°C) in THF or Ethanol may work, but WARNING: Do not reflux in alcohols for extended periods. The 3-chloropropanoyl group can undergo solvolysis (ethanol replacing the chlorine), creating an impurity.

Ticket #3: "How do I remove the solvent if I use DMF/DMSO? It ruins my workup."

Diagnosis: High Boiling Point Solvent Trap. Rotary evaporation of DMF/DMSO is difficult and can degrade the alkyl chloride due to thermal stress.

Solution Protocol:

  • Aqueous Crash-Out (Precipitation):

    • Pour the DMF reaction mixture slowly into a 10x volume of Ice-Cold Water (or 5% LiCl solution).

    • The hydrophobic benzamide derivative should precipitate as a solid.

    • Filter and wash with water to remove residual DMF.

  • Lyophilization: If the compound is stable, freeze-dry the DMSO/Water mix (only if water content is >50%).

Experimental Protocols
Protocol A: Determination of Kinetic Solubility (Turbidimetric)

Use this to determine the maximum concentration for biological assays.

  • Preparation: Prepare a 20 mM stock solution in pure DMSO.

  • Array: In a 96-well clear plate, pipette 190 µL of PBS (pH 7.4).

  • Spiking: Add DMSO stock in increasing volumes (0.5 µL to 10 µL) to reach final concentrations of 50–1000 µM. Keep DMSO < 5% v/v.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: The concentration where OD620 spikes > 0.05 above background is your Solubility Limit .

Protocol B: Purification via Recrystallization

Standard method for benzamide intermediates.

  • Solvent Choice: Ethanol/Water (9:1) or Acetone.

  • Dissolution: Suspend crude solid in Ethanol. Heat to near-boiling (approx 70°C).

  • Clarification: If solid remains, add minimal DMF dropwise until clear.

  • Crystallization: Remove from heat. Allow to cool slowly to RT, then move to 4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol.

Visual Decision Guides
Figure 1: Solvent Selection Logic for 4-[(3-Chloropropanoyl)amino]benzamide

SolubilityLogic Start Start: Select Application App_Bio Biological Assay (Aqueous Media) Start->App_Bio App_Syn Chemical Synthesis (Reaction) Start->App_Syn Check_Conc Target Conc > 100 µM? App_Bio->Check_Conc Check_Temp Reaction Temp > 60°C? App_Syn->Check_Temp Use_DMSO Use DMSO Stock (Keep < 1% v/v) Check_Conc->Use_DMSO No Use_Cosolvent Requires Cosolvent (PEG-400 or Cyclodextrin) Check_Conc->Use_Cosolvent Yes Avoid_Prot AVOID Alcohols/Water (Risk of Cl displacement) Check_Temp->Avoid_Prot Yes Select_Std Use THF or Acetonitrile (Moderate Solubility) Check_Temp->Select_Std No Select_Pol Use Polar Aprotic (DMF, DMAc, NMP) Avoid_Prot->Select_Pol

Caption: Decision matrix for solvent selection balancing solubility against the chemical stability of the alkyl chloride moiety.

Figure 2: Mechanism of Solubilization & Precipitation

Mechanism Solid Solid State (High Lattice Energy) Stabilized by H-Bonds Solution Solubilized State (Solvated Molecule) Solid->Solution Energy Barrier Overcome by Solvent Solvent Solvent Interaction Solution->Solid Precipitation (If Water Added) DMSO DMSO/DMF (H-Bond Acceptor) DMSO->Solvent Disrupts Amide H-Bonds Water Water (High Polarity, Poor Interaction) Water->Solvent Promotes Aggregation

Caption: Conceptual model showing how dipolar aprotic solvents disrupt the benzamide lattice, whereas water promotes re-aggregation.

References
  • BenchChem. (2025).[1][2][3] Solubility of 4-benzoylbenzamide in common organic solvents. (Provides surrogate data for benzamide lattice behavior).

  • National Institutes of Health (NIH) - PubChem. (2025).[4] Benzamide Compound Summary. (Physicochemical properties of the parent scaffold).

  • Sigma-Aldrich. (2025). 3-Aminobenzamide Product Sheet. (Solubility data for the amino-precursor: 50 mg/mL in Ethanol).

  • MDPI. (2024). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (Analogous synthesis and handling of alkyl-chloride benzamides).

  • European Patent Office. (2017). Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides. (Discusses solvent effects on benzamide dimerization and solubility).

Sources

Technical Support Center: Scaling Up 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-[(3-Chloropropanoyl)amino]benzamide involves the acylation of 4-aminobenzamide with 3-chloropropionyl chloride. While seemingly straightforward, the scale-up of this reaction is plagued by a critical competing mechanism:


-elimination .

The 3-chloropropanoyl moiety contains a leaving group (


-chloro) and acidic 

-protons. Under basic conditions or elevated temperatures, this system eliminates HCl to form the acrylamide derivative (a Michael acceptor). This guide focuses on suppressing this elimination to maximize the yield of the target chloro-intermediate.

Module 1: Impurity Management (The "Vinyl" Problem)

User Issue: "I am detecting a new impurity at M-36 (mass loss of HCl) or seeing vinyl protons in NMR (5.7–6.4 ppm). My product purity is dropping during scale-up."

Root Cause Analysis

The formation of the acrylamide byproduct (4-acrylamidobenzamide) is driven by the E1cB or E2 elimination mechanism . This is not a random impurity; it is a direct consequence of excess base or uncontrolled exotherms .

  • Mechanism: The base used to neutralize the HCl generated during acylation can also deprotonate the

    
    -carbon of the product. The resulting enolate expels the 
    
    
    
    -chloride.
  • Thermodynamics: Elimination is endothermic and entropically favored; higher temperatures accelerate this side reaction significantly more than the acylation itself.

Troubleshooting Protocol
ParameterLaboratory Scale (<5g)Pilot/Production Scale (>100g)The Fix
Temperature Often run at RTStrictly < 5°C Acylation is fast at 0°C. Elimination is slow at 0°C. Do not warm to RT until quench.
Base Selection Triethylamine (TEA) / PyridineInorganic Bicarbonate / Carbonate Strong organic bases promote elimination. Switch to a biphasic Schotten-Baumann system (THF/Sat. NaHCO₃) or use weak organic bases.
Addition Rate Bolus additionMetered Dosing The local concentration of base must never spike. Add acid chloride slowly to the amine/base mixture.
Visualizing the Competing Pathways

ReactionPathways SM 4-Aminobenzamide (Nucleophile) Target TARGET PRODUCT 4-[(3-Chloropropanoyl)amino]benzamide SM->Target Acylation (Fast, Exothermic) Reagent 3-Chloropropionyl Chloride Reagent->Target Impurity IMPURITY (Vinyl) 4-acrylamidobenzamide (Michael Acceptor) Target->Impurity β-Elimination (Base/Heat Induced)

Figure 1: The kinetic competition between acylation (desired) and elimination (undesired).[1]

Module 2: Reaction Kinetics & Thermodynamics

User Issue: "The reaction mixture solidifies (seizes up) halfway through addition, or the temperature spikes unexpectedly."

Root Cause Analysis
  • Solubility Mismatch: 4-aminobenzamide is rigid and poorly soluble in non-polar solvents. The product is even less soluble due to increased molecular weight and stacking interactions, leading to rapid precipitation.

  • Exotherm: The reaction of acid chlorides with anilines releases significant heat (

    
    ). On a large scale, this heat cannot dissipate quickly, triggering the elimination described in Module 1.
    
Troubleshooting Protocol

Q: Which solvent system should I use for scale-up? A: Avoid pure dichloromethane (DCM) or Toluene if solubility is an issue.

  • Recommended: THF (Tetrahydrofuran) or Acetone . These dissolve the starting aniline well.

  • Biphasic Option (Schotten-Baumann): Dissolve aniline in THF; add to a vigorously stirred solution of aqueous

    
    . Add acid chloride dropwise. The product often precipitates as a pure solid, while salts stay in the water.
    

Q: How do I handle the "brick" (solidification)? A:

  • Dilution: Ensure initial solvent volume is at least 10-15 volumes (10-15 mL per gram of SM).

  • Overhead Stirring: Magnetic stir bars will fail. Use a high-torque overhead stirrer with a pitched-blade impeller.

  • Co-solvent: If using a biphasic system, adding 5-10% NMP (N-Methyl-2-pyrrolidone) can keep the reaction fluid, though it complicates work-up.

Module 3: Work-up & Isolation

User Issue: "Filtration is slow, and the dried solid contains trapped salts or acid."

Isolation Workflow

Since the product is likely insoluble in the reaction medium (especially in aqueous/organic mixtures), filtration is the primary isolation method.

Step-by-Step Protocol:

  • Quench: Once HPLC confirms conversion (>99%), quench any excess acid chloride by adding a small amount of water (if anhydrous) or simply stirring for 30 mins (if biphasic).

  • pH Adjustment:

    • Critical Step: Check the pH of the slurry.

    • If pH > 8: Risk of hydrolysis/elimination. Adjust to pH 6-7 with dilute HCl.

    • If pH < 3: Risk of trapping HCl salts. Adjust to pH 6-7 with bicarbonate.

  • The "Slurry Wash": Do not just filter. Perform a displacement wash.

    • Filter the bulk solid.

    • Resuspend (slurry) the wet cake in water (to remove inorganic salts) for 30 minutes.

    • Re-filter.

    • Displace water with a volatile solvent in which the product is insoluble (e.g., MTBE or cold Ethanol) to aid drying.

Scale-Up Workflow Diagram

Workflow Start Reactor Setup (THF/Aq. NaHCO3) Cool to 0-5°C Add Controlled Addition (3-Cl-Propionyl Chloride) Maintain T < 10°C Start->Add Monitor IPC (HPLC) Check for SM & Vinyl Impurity Add->Monitor Monitor->Add Incomplete Quench Quench & pH Adjust Target pH 6.0 - 7.0 Monitor->Quench Conversion >99% Filter Filtration & Water Slurry (Remove Salts) Quench->Filter Dry Vacuum Dry < 40°C (Avoid Heat Stress) Filter->Dry

Figure 2: Optimized process flow for minimizing thermal stress and impurity formation.

References

  • Pfizer Inc. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (Demonstrates the chemistry of 3-chloropropionyl chloride acylation and the specific risk of elimination to acrylamides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 4-Aminobenzamide. (Solubility and physical property data).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis.

Sources

Preventing hydrolysis of 3-chloropropionyl chloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Hydrolysis & Handling Guide Ticket ID: 3CPC-HYD-001 Status: Resolved / Reference Ready[1][2]

Executive Summary

You are encountering stability issues with 3-chloropropionyl chloride (3-CPC) . This reagent is a bifunctional electrophile: it contains a highly reactive acyl chloride and a


-chloro alkyl chain.[1][2][3] The primary failure mode is hydrolysis , which releases hydrogen chloride (HCl) gas and reverts the reagent to 3-chloropropionic acid.[2]

Critical Warning: Beyond hydrolysis, 3-CPC is prone to


-elimination  in the presence of bases, forming acryloyl chloride.[1][2] This is often mistaken for hydrolysis but requires a different troubleshooting approach.[1][2]
Part 1: Physical Properties & Stability Data[1][2]

Before handling, verify your reagent against these physical standards. Significant deviation suggests decomposition.[1][2]

PropertyValueNotes
CAS Number 625-36-5
Molecular Weight 126.97 g/mol
Physical State LiquidClear to pale yellow.[1][2][4][5][6] Darkening indicates degradation.[1][2]
Density 1.33 g/mLAt 25 °C.
Boiling Point 143–145 °CDistillable, but prone to polymerization if overheated.[2]
Hydrolysis Product 3-Chloropropionic acidSolid/precipitate formation in non-polar solvents.[1][2]
Byproduct Hydrogen Chloride (HCl)Visible as white fumes in humid air.[1][2]
Part 2: The "Dry Chain" Workflow

To prevent hydrolysis, you must maintain a continuous "Dry Chain" from storage to reaction.[2] A break at any link compromises the experiment.

Step 1: Storage & Access [7]
  • The Septum Rule: Never open the original bottle to the atmosphere. Always use a Sure/Seal™ cap or a septum.[1][2]

  • Positive Pressure: Store under an inert atmosphere (Nitrogen or Argon).[1][2] Argon is preferred as it is heavier than air and blankets the liquid surface.

  • Cold Storage: Store at 2–8 °C. Allow the bottle to warm to room temperature before piercing the septum to prevent condensation from forming on the cold glass surface.

Step 2: Solvent Selection

Hydrolysis kinetics are solvent-dependent.[1][2]

  • Recommended: Dichloromethane (DCM), Toluene, Anhydrous THF (freshly distilled/dried).[2]

  • Avoid: DMF (unless necessary; can catalyze decomposition), Alcohols (immediate reaction), Wet Ethers.[2]

Step 3: The Transfer Protocol

Use the Overpressure Cannula or Oven-Dried Syringe technique.[1]

DryChain cluster_0 Storage cluster_1 Transfer cluster_2 Reaction Bottle 3-CPC Bottle (Under Argon) WarmUp Warm to RT (Prevent Condensation) Bottle->WarmUp Wait 30 min Syringe Oven-Dried Syringe (Purged 3x with N2) WarmUp->Syringe Pierce Septum Transfer Transfer to Reaction Syringe->Transfer Flask Reaction Flask (Positive N2 Pressure) Transfer->Flask Dropwise Addition

Figure 1: The "Dry Chain" workflow ensures the reagent is never exposed to atmospheric moisture.[1][2]

Part 3: Troubleshooting Guide (FAQ)
Q1: I see "white smoke" when I open the bottle or add the reagent. Is this normal?

Status: CRITICAL FAILURE.

  • Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist. This confirms active hydrolysis is occurring.[1][2]

  • Fix:

    • Stop the transfer.[1][2]

    • Purge the reaction vessel with high-flow Nitrogen.[1][2]

    • If the bottle is smoking, the septum is compromised.[2] Replace the cap under an inert flow or discard the reagent if heavily degraded.

Q2: My yield is low, and I see an unexpected "double bond" region in my NMR (5.8–6.4 ppm). Is this hydrolysis?

Status: SIDE REACTION (Elimination).

  • Expert Insight: This is not hydrolysis.[1][2] This is

    
    -elimination .
    
  • Mechanism: In the presence of a base (e.g., Triethylamine used to scavenge HCl), 3-CPC can lose HCl to form Acryloyl Chloride .[2]

  • Prevention:

    • Add the base slowly at 0 °C.

    • Avoid using a large excess of strong amine bases.[2]

    • Switch to a weaker inorganic base (e.g.,

      
      ) if solubility permits, or keep the temperature strictly below 5 °C during addition.[2]
      
Q3: How do I quench the reaction safely?

Status: SAFETY HAZARD.

  • Protocol: Never add water directly to the concentrated reaction mixture.

  • Correct Method: Dilute the reaction mixture with your organic solvent (DCM/EtOAc). Cool to 0 °C. Add saturated aqueous

    
     dropwise. This neutralizes the HCl generated and the remaining acid chloride gently.
    
Part 4: Mechanistic Visualization

Understanding the competition between your desired nucleophile and water is key to controlling the reaction.

ReactionPathways CPC 3-Chloropropionyl Chloride (Electrophile) Hydrolysis Hydrolysis Product (3-Chloropropionic Acid + HCl) CPC->Hydrolysis  Attack by Moisture   Product Desired Product (Amide/Ester) CPC->Product  Attack by Nucleophile   Elimination Elimination Side-Product (Acryloyl Chloride) CPC->Elimination  Base-Mediated HCl Loss   Water H2O (Impurity) Water->Hydrolysis Nucleophile Target Nucleophile (Amine/Alcohol) Nucleophile->Product Base Base (Et3N / Pyridine) Base->Elimination  Excess/High Temp  

Figure 2: Competitive pathways.[1][2] Red indicates the hydrolysis failure mode; Yellow indicates the elimination side-reaction risk.[1]

Part 5: Validated Experimental Protocol (Amidation)

Objective: Synthesis of an amide using 3-CPC while minimizing hydrolysis and elimination.

Reagents:

  • Amine (1.0 equiv)[1][2]

  • 3-Chloropropionyl Chloride (1.1 equiv)[1][2][6]

  • Triethylamine (

    
    ) (1.2 equiv)[1][2]
    
  • Dichloromethane (DCM), Anhydrous[2][6]

Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cap with a rubber septum and cool under a stream of Nitrogen.

  • Solvation: Dissolve the Amine and

    
     in anhydrous DCM. Cool the solution to 0 °C  using an ice bath.
    
    • Why? Low temperature reduces the rate of hydrolysis and suppresses the

      
      -elimination side reaction [1].
      
  • Addition: Draw 3-CPC into a dry syringe. Add it dropwise over 10–15 minutes.

    • Visual Check: The solution may fume slightly if the headspace is humid; ensure rapid stirring.

  • Reaction: Allow to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Check TLC or LC-MS.

    • Success: Conversion to product.[1][2][3][6][8]

    • Failure:[1][2] Presence of starting amine or formation of acrylic impurities.[2]

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    .
References
  • PubChem. 3-Chloropropionyl chloride (Compound).[1][2][9] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. General procedures for handling acid chlorides. Org. Synth. Coll. Vol. various. Available at: [Link][1][2]

Sources

Technical Support Center: Impurity Profiling & Control for 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific impurity profile of 4-[(3-Chloropropanoyl)amino]benzamide , a critical intermediate often used in the synthesis of fibrates and amide-linked bioactive scaffolds.

The purity of this compound is governed by a delicate competition between nucleophilic substitution (hydrolysis) and


-elimination  (formation of Michael acceptors). Because the 3-chloropropanoyl moiety contains a leaving group (

) beta to a carbonyl, it is highly susceptible to forming genotoxic acrylamide derivatives under basic conditions [1].

This guide provides troubleshooting workflows to identify, control, and analyze these specific impurities.

Impurity Profile Summary

Impurity CodeCommon NameChemical Structure DescriptionMechanism of FormationRRT (Approx)*Criticality
Impurity A The "Vinyl" Impurity4-(Acryloylamino)benzamideE2 Elimination of HCl induced by base.~0.9 - 1.1High (Potential Genotoxin/Michael Acceptor)
Impurity B The "Hydroxy" Impurity4-[(3-Hydroxypropanoyl)amino]benzamideS_N2 Substitution of Cl by

/

.
< 0.5Medium (Yield Loss)
Impurity C Starting Material (SM)4-AminobenzamideIncomplete acylation or amide hydrolysis.< 0.3Low (Easily Purged)

*Relative Retention Time (RRT) based on standard C18 RP-HPLC methods where the Main Peak = 1.0.

Module 1: The "Vinyl" Spike (Elimination Control)

The Issue

Users often observe a new impurity peak (Impurity A) forming during scale-up or stability testing. This peak often co-elutes with the main compound or appears as a shoulder.

The Science (Causality)

The


-protons in the 3-chloropropanoyl group are acidic due to the adjacent carbonyl. In the presence of a base (even weak bases like bicarbonate) or elevated temperature, the molecule undergoes E2 elimination , ejecting chloride to form the conjugated acrylamide [2].
Troubleshooting Protocol

Step 1: Check Your Workup pH

  • Diagnosis: If Impurity A increases during aqueous workup.

  • Action: Ensure the quench pH is strictly < 7.0 .

  • Why: At pH > 8.0, the rate of elimination (

    
    ) exceeds the rate of substitution.
    
  • Corrective Measure: Use dilute

    
     or 
    
    
    
    to adjust pH to 4.0–6.0 immediately after reaction completion.

Step 2: Solvent Audit

  • Diagnosis: Impurity A forms during recrystallization.

  • Action: Avoid alcohols with traces of alkoxide bases. Switch to non-nucleophilic solvents (e.g., acetonitrile, toluene) if solubility permits.

  • Why: Alcohols can act as bases at high temperatures, promoting dehydrohalogenation.

Step 3: Storage Conditions

  • Action: Store the solid at 2–8°C.

  • Why: The elimination reaction has a higher activation energy than hydrolysis; heat significantly accelerates the formation of the vinyl species [3].

Module 2: The "Hydroxy" Drift (Hydrolysis Control)

The Issue

A broad, early-eluting peak (Impurity B) appears, often accompanied by a drop in overall assay/yield.

The Science (Causality)

The terminal alkyl chloride is susceptible to nucleophilic attack by water (


 reaction). This is favored by high water content, heat, and prolonged processing times in aqueous media [4].
Troubleshooting Protocol

Step 1: Water Content Control

  • Protocol: Verify the water content of your reaction solvent (e.g., THF, DMF) is < 0.1% via Karl Fischer titration.

  • Why: Even trace water can compete with the amine nucleophile during the initial synthesis, forming the hydroxy byproduct immediately.

Step 2: Cryogenic Quench

  • Protocol: When quenching the reaction mixture into water, ensure the internal temperature remains < 5°C .

  • Why: Lower temperatures kinetically suppress the substitution reaction (

    
    ) while allowing the precipitation of the product.
    

Module 3: Analytical Method Troubleshooting

The Issue

"I cannot separate the Vinyl Impurity (A) from the Main Peak."

The Solution: Method Optimization

The Vinyl impurity and the Main Compound have similar lipophilicities. Standard gradients often fail to resolve them.

Optimized HPLC Parameters:

  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18). The Phenyl phase interacts with the

    
    -electrons of the acrylamide double bond, improving selectivity.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (MeCN).

  • Gradient: Isocratic hold at 25-30% B for 10 minutes, rather than a fast ramp.

  • Wavelength: Monitor at 254 nm (general) and 210 nm (acryloyl group absorption).

Visualizing the Degradation Pathways

The following diagram illustrates the divergent stability pathways based on environmental conditions.

G Main 4-[(3-Chloropropanoyl)amino]benzamide (Main Compound) Vinyl Impurity A: Vinyl Derivative (Elimination) Main->Vinyl pH > 8.0 Heat (Loss of HCl) Hydroxy Impurity B: Hydroxy Derivative (Hydrolysis) Main->Hydroxy H2O / Heat Neutral/Acidic pH (Substitution) SM Impurity C: 4-Aminobenzamide (Starting Material) Main->SM Strong Acid/Base (Amide Hydrolysis)

Figure 1: Degradation pathways of 4-[(3-Chloropropanoyl)amino]benzamide. Red path indicates genotoxic risk (Elimination); Yellow path indicates yield loss (Hydrolysis).

Frequently Asked Questions (FAQ)

Q: Why is the Vinyl impurity (Impurity A) considered critical? A: Acrylamides are Michael acceptors. In a biological context, they can alkylate DNA bases or proteins. Under ICH M7 guidelines, this is considered a potential mutagenic impurity (PMI) and must be controlled to very low levels (often ppm range) in the final API [5].

Q: Can I remove Impurity A via recrystallization? A: It is difficult due to structural similarity. The best approach is prevention (pH control). If present, column chromatography or a "scavenger" resin (thiol-functionalized silica) that selectively reacts with the Michael acceptor may be required.

Q: My LC-MS shows a mass of [M-36]. What is it? A: This confirms the loss of HCl (Mass 36.5). This is definitive proof of Impurity A (the elimination product).

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[2] (Discusses E2 elimination mechanisms of

    
    -halo carbonyls). 
    
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Defines the competition between substitution and elimination).

  • ICH Expert Working Group. (2017). ICH Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Regulatory grounding for controlling acrylamide impurities).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Fundamental hydrolysis mechanisms of alkyl halides).

  • PubChem Compound Summary. (2024). 4-Aminobenzamide.[3][4][5] National Library of Medicine. (Source for starting material properties).[2][6][7][8][9]

Sources

Validation & Comparative

Technical Guide: 4-[(3-Chloropropanoyl)amino]benzamide vs. Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

4-[(3-Chloropropanoyl)amino]benzamide (CAS: 573994-42-0) is a specialized functionalized benzamide derivative. Unlike standard therapeutic benzamides (e.g., Entinostat, 3-Aminobenzamide) which act as non-covalent competitive inhibitors, this compound serves primarily as a latent electrophilic precursor .

It belongs to the class of


-halo amides. Its primary utility lies in its ability to undergo base-promoted elimination to form 4-acrylamidobenzamide , a reactive Michael acceptor used in the design of covalent drugs and chemical biology probes. This guide compares its physicochemical properties, synthetic utility, and mechanistic potential against established benzamide derivatives.
Compound Profile
Feature4-[(3-Chloropropanoyl)amino]benzamide4-AminobenzamideEntinostat (MS-275)
Role Synthetic Intermediate / Latent ElectrophileBuilding Block / PARP ProbeHDAC Inhibitor (Drug)
CAS 573994-42-02835-68-9209783-80-2
MW 226.66 g/mol 136.15 g/mol 376.41 g/mol
Reactivity Alkylating agent (moderate); Precursor to Michael AcceptorNucleophilic (Aniline amine)Non-covalent binder
Key Moiety 3-Chloropropanamido (

-chloropropionyl)
Primary AminePyridin-3-ylcarbamoyl

Mechanistic Comparison: The "Warhead" Strategy

The distinguishing feature of 4-[(3-Chloropropanoyl)amino]benzamide is its capacity to generate a covalent "warhead" in situ or during synthesis.

Vs. Non-Covalent Benzamides (The Stability Trade-off)

Standard benzamides like 3-Aminobenzamide bind to targets (e.g., PARP-1) via hydrogen bonding and hydrophobic interactions. These are reversible.

  • Advantage: Lower toxicity, reversible kinetics.

  • Limitation: Requires high sustained concentration for efficacy.

4-[(3-Chloropropanoyl)amino]benzamide introduces a covalent potential:

  • Latent State: The carbon-chlorine bond is relatively stable, allowing for purification and storage without the polymerization risks associated with acrylamides.

  • Activation: Under basic conditions (pH > 8.0 or presence of tertiary amines), it eliminates HCl to form the acrylamide.

  • Targeting: The resulting acrylamide can irreversibly alkylate cysteine residues near the active site of benzamide-binding proteins (e.g., HDACs), leading to infinite residence time.

Pathway Visualization

The following diagram illustrates the transformation from the nucleophilic precursor to the active covalent probe.

ReactionPathway Precursor 4-Aminobenzamide (Nucleophile) Target 4-[(3-Chloropropanoyl) amino]benzamide (Latent Electrophile) Precursor->Target  Acylation   Reagent + 3-Chloropropionyl Chloride Reagent->Target Active 4-Acrylamidobenzamide (Michael Acceptor) Target->Active  Elimination (E2)   Base + Base (Et3N) Base->Active Protein Protein-Cys-Adduct (Irreversible Inhibition) Active->Protein  Covalent Bond  

Caption: Transformation pathway from nucleophilic precursor to covalent protein adduct via the chloropropanoyl intermediate.

Experimental Protocols

These protocols are designed to ensure high fidelity in synthesizing and utilizing the chloropropanoyl derivative.

Protocol A: Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide

Rationale: Direct acylation of the aniline nitrogen while preserving the benzamide primary amide. The low temperature prevents premature elimination to acrylamide.

Materials:

  • 4-Aminobenzamide (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Acetone or THF (Anhydrous)

  • Potassium Carbonate (

    
    ) or Pyridine
    

Step-by-Step:

  • Dissolution: Dissolve 4-aminobenzamide (10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask. Add

    
     (12 mmol) as an acid scavenger.
    
  • Addition: Cool the solution to 0°C in an ice bath. Add 3-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Note: Exothermic reaction; control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a less polar spot than the starting amine.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a white solid.

  • Purification: Filter the solid. Wash with cold water (3x) and diethyl ether (to remove unreacted acid chloride). Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85-95%

    • Validation: MS (ESI+) m/z ~ 227 [M+H]+.

Protocol B: Activation to Acrylamide (In Situ or Preparative)

Rationale: Converting the stable chloropropanoyl form to the reactive acrylamide for biological assays.

  • Solvent: Dissolve 4-[(3-Chloropropanoyl)amino]benzamide in DMF or DMSO.

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq).

  • Conditions: Stir at 40-50°C for 2-4 hours.

  • Validation: 1H NMR will show the disappearance of the triplet signals of the ethyl chain (

    
     and 
    
    
    
    ppm) and the appearance of the alkene region (
    
    
    ppm).

Comparative Performance Data

The following table contrasts the "Latent" chloropropanoyl derivative with its "Active" counterpart and a standard drug.

Property4-[(3-Chloropropanoyl)amino]benzamide4-AcrylamidobenzamideEntinostat (Ref Drug)
Storage Stability High (Solid, RT)Low (Polymerizes, requires 4°C)High (Solid, RT)
Solubility (DMSO) > 50 mM> 50 mM> 20 mM
Binding Mode Weak/None (Steric clash of Cl)Covalent (Cys targeting)Non-covalent (Zn chelation)
Cell Permeability Moderate (Polar amide)ModerateOptimized
Synthetic Cost LowModerate (Purification difficult)High
Application Note: Why use the Chloropropanoyl form?

Researchers prefer the chloropropanoyl derivative over the direct acrylamide for library synthesis .

  • Workflow: Synthesize a library of chloropropanoyl-benzamides -> Store them indefinitely -> Eliminate to acrylamides only immediately prior to screening.

  • This ensures the "warhead" is fresh and has not degraded into inactive polymers.

Biological Context: Target Engagement

Benzamide derivatives are privileged structures for binding Histone Deacetylases (HDACs) and Poly(ADP-ribose) polymerases (PARPs) .

  • HDAC Inhibition: The benzamide group acts as a Zinc-Binding Group (ZBG).[1][2]

    • Entinostat: The amine coordinates Zn2+.[2]

    • Chloropropanoyl Derivative: The bulky 3-chloropropanoyl group on the 4-amino position likely abolishes HDAC activity unless it targets a surface cysteine (e.g., Cys151 in HDAC1) after conversion to acrylamide.

  • PARP Inhibition: 3-Aminobenzamide mimics Nicotinamide.[3]

    • 4-Substituted Benzamides: Generally show lower affinity for the catalytic site of PARP-1 compared to 3-substituted analogs, but are explored for PARP-2 selectivity or as scaffolds for PROTACs (Proteolysis Targeting Chimeras).

Signaling Impact Diagram

This diagram shows how covalent modification (derived from the topic compound) alters the signaling outcome compared to reversible inhibition.

BiologicalOutcome cluster_reversible Reversible Inhibition (Entinostat) cluster_covalent Covalent Inhibition (Acrylamide derived) Drug Benzamide Derivative Target Target Enzyme (e.g., HDAC / PARP) Drug->Target  Binds   Complex1 Drug-Target Complex (Equilibrium) Target->Complex1  Kon / Koff   Complex2 Irreversible Adduct (Cys-S-Drug) Target->Complex2  Alkylation   Outcome1 Transient Suppression (Washout Recovery) Complex1->Outcome1 Outcome2 Sustained Silencing (Requires Protein Turnover) Complex2->Outcome2

Caption: Comparison of pharmacological outcomes between reversible benzamides and covalent adducts formed by the activated chloropropanoyl derivative.

References

  • Synthesis of Benzamide Derivatives: Rasayan J. Chem., "Synthesis and Antimicrobial Activity of Novel 4-Amino Benzamide Derived 1,2,3-Triazole Linked Pyrazolines", Vol. 12, No. 4, 2019. Link

  • Continuous Flow Synthesis of 3-Chloropropionyl Chloride: Journal of Flow Chemistry, "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride", 2015. Link

  • HDAC Inhibitor Structure-Activity Relationships: Journal of Medicinal Chemistry, "Benzamide Derivatives as HDAC Inhibitors", 2018. Link

  • Compound Properties: PubChem, "3-Aminobenzamide & Derivatives", National Library of Medicine. Link

  • Covalent Inhibitor Design: Nature Reviews Drug Discovery, "The resurgence of covalent drugs", 2011. Link

Sources

Validating the biological activity of synthesized 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating the Covalent Efficacy of 4-[(3-Chloropropanoyl)amino]benzamide

Executive Summary: The "Latent" Warhead Strategy

You have synthesized 4-[(3-Chloropropanoyl)amino]benzamide (hereafter 4-CPAB ). Structurally, this molecule fuses a standard benzamide pharmacophore (common in PARP, HDAC, and antimicrobial targets) with a 3-chloropropanoyl tail.

Unlike standard acrylamides, 4-CPAB is a latent electrophile . It is not inherently reactive until it undergoes elimination to form an acrylamide in situ or reacts via direct displacement, typically within the specific environment of an enzyme active site. This guide validates its utility as a Targeted Covalent Inhibitor (TCI) , contrasting it with reversible analogs and "hot" pre-activated warheads.

The Core Value Proposition:

  • vs. Reversible Benzamides: 4-CPAB offers infinite residence time (non-equilibrium binding).

  • vs. Acrylamides: 4-CPAB offers lower systemic toxicity due to its lower intrinsic reactivity in plasma.

Chemical Logic & Mechanism of Action

To validate this molecule, you must prove it does not act merely as a reversible binder but forms a permanent covalent bond with a nucleophilic cysteine residue.

The Activation Pathway: The 3-chloropropanoyl group functions as a "masked" Michael acceptor. Under physiological conditions (or aided by the pKa of a proximal histidine), it eliminates HCl to form a reactive acrylamide intermediate, which then captures the target cysteine.

ActivationPathway Figure 1: Mechanism of Action for 3-Chloropropanoyl Warheads. The molecule eliminates HCl to form a reactive species in situ. Prodrug 4-CPAB (Latent) (Low Reactivity) Intermed Acrylamide Intermediate (High Reactivity) Prodrug->Intermed Elimination of HCl (pH or Enz-assisted) Complex Covalent Protein Adduct (Irreversible) Intermed->Complex Michael Addition (Cys-SH attack)

Comparative Analysis: 4-CPAB vs. Alternatives

Do not evaluate 4-CPAB in isolation. You must benchmark it against the two extremes of the inhibitor spectrum.

FeatureReversible Analog (e.g., 4-Aminobenzamide)4-CPAB (Latent Covalent)Acrylamide Analog (Pre-activated)
Binding Mode Equilibrium (

)
Non-Equilibrium (

)
Non-Equilibrium (

)
Potency Metric Stable IC50Time-Dependent IC50 Time-Dependent IC50
Off-Target Risk High (Promiscuous binding)Low (Requires specific activation)Medium (Glutathione depletion)
Washout Effect Activity RecoversActivity Remains Inhibited Activity Remains Inhibited
Mass Shift None (0 Da)+190.2 Da (MW - HCl)+226.6 Da (MW)

Validation Protocols

Protocol A: Intact Protein Mass Spectrometry (The "Proof of Binding")

Objective: Confirm that 4-CPAB physically modifies the target protein and determine the stoichiometry.

Critical Calculation:

  • MW of 4-CPAB (

    
    ): ~226.66 Da
    
  • Leaving Group (HCl): 36.46 Da

  • Expected Mass Shift: +190.2 Da (Acrylamide adduct)

Workflow:

  • Incubation: Mix Protein (

    
    ) + 4-CPAB (
    
    
    
    , 10x excess) in reaction buffer (50 mM HEPES, pH 7.5).
  • Time Course: Aliquot samples at T=0, 1h, 4h.

  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the raw charge envelope to zero-charge mass.

Success Criteria: You observe a peak at


. If you see 

, it implies simple displacement without elimination (rare for this scaffold) or non-covalent adducts surviving ionization.
Protocol B: Time-Dependent Inhibition ( )

Objective: Quantify the efficiency of the covalent bond formation. A simple IC50 is invalid for covalent inhibitors because it shifts infinitely with time.

Workflow:

  • Pre-incubation: Incubate Enzyme + 4-CPAB at varying concentrations (

    
     to 
    
    
    
    ) for different times (
    
    
    min).
  • Dilution/Start: Dilute the mixture 100-fold into a solution containing the substrate (to prevent further binding) and measure residual velocity (

    
    ).
    
  • Data Plotting:

    • Plot

      
       vs. Pre-incubation Time (
      
      
      
      ).[2][3]
    • Extract

      
       (slope) for each concentration.
      
    • Plot

      
       vs. [Inhibitor] to solve for 
      
      
      
      (max rate) and
      
      
      (binding affinity).

KinactWorkflow Figure 2: The k_inact/K_I Workflow. Essential for distinguishing covalent potency. Step1 Pre-Incubate (Enz + 4-CPAB) Var. Times Step2 Dilute into Substrate Mix Step1->Step2 Stop Binding Step3 Measure Residual Activity Step2->Step3 Readout Step4 Calculate k_inact / K_I Step3->Step4 Regression

Data Presentation & Interpretation

When publishing your comparison, structure your data to highlight the IC50 Shift , which is the hallmark of covalent inhibition.

Table 1: Simulated Comparative Data

CompoundIC50 (0 min pre-inc)IC50 (60 min pre-inc)Shift FactorConclusion
Reversible Benzamide 150 nM145 nM1.0xFast on/off. No covalent bond.
4-CPAB (Your Product) 500 nM 15 nM 33x Slow onset, high covalent potency.
Acrylamide Analog 50 nM5 nM10xFast onset, likely less selective.

Note: A high shift factor (>10x) validates that 4-CPAB is driving the reaction to completion over time, confirming the covalent mechanism.

Troubleshooting & Controls

The "Washout" Experiment (Mandatory Control): To prove the inhibition is not just "tight binding" but truly "irreversible":

  • Incubate Enzyme + 4-CPAB at

    
     for 1 hour.
    
  • Perform rapid dialysis or gel filtration (spin column) to remove free compound.

  • Re-assay enzyme activity.

    • Result A (Activity Returns): Reversible inhibitor.[4][5][6] (Fail)

    • Result B (Activity Dead): Covalent inhibitor.[6] (Pass)[7]

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[5] Nature Reviews Drug Discovery. Defines the

    
     standards for validating warheads like 3-chloropropanamides. 
    
  • Baillie, T. A. (2016). "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie. Discusses the safety profiles of latent warheads vs. active acrylamides.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Detailed protocols for time-dependent inhibition assays.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-[(3-Chloropropanoyl)amino]benzamide Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-[(3-Chloropropanoyl)amino]benzamide analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and mechanistic insights of this promising class of compounds. We will explore how structural modifications influence their therapeutic potential, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Benzamide Scaffolds

Benzamide derivatives are a versatile class of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The 4-aminobenzamide backbone, in particular, serves as a valuable scaffold in medicinal chemistry.[2][3][4] The introduction of a 3-chloropropanoyl group at the 4-amino position presents a reactive electrophilic center, suggesting a potential for covalent interaction with biological targets, a mechanism often exploited in the design of potent and selective enzyme inhibitors. This guide will systematically dissect the structural components of 4-[(3-Chloropropanoyl)amino]benzamide and its analogs to elucidate the key determinants of their biological activity.

Core Structure and Rationale for Modification

The fundamental structure of the 4-[(3-Chloropropanoyl)amino]benzamide scaffold consists of three key regions amenable to chemical modification to explore the SAR:

  • The Benzamide Ring: This aromatic core provides a rigid framework for the presentation of other functional groups. Substitutions on this ring can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule.

  • The Amide Linker: The amide bond is crucial for the structural integrity of the molecule and can participate in hydrogen bonding interactions with biological targets.

  • The 3-Chloropropanoyl Moiety: This electrophilic "warhead" is hypothesized to be a key driver of activity, potentially forming covalent bonds with nucleophilic residues in the active sites of target enzymes.

Our comparative analysis will focus on how modifications in these regions impact the overall biological activity, drawing parallels from studies on related benzamide and aminobenzamide derivatives.

Comparative Analysis of Biological Activity

While specific data on a wide range of 4-[(3-Chloropropanoyl)amino]benzamide analogs is emerging, we can infer potential SAR trends from the broader benzamide literature. The following table summarizes the expected impact of substitutions on different parts of the molecule, based on published data for analogous compounds.

Modification Site Substitution Predicted Effect on Activity Rationale/Supporting Evidence from Analogs
Benzamide Ring (Position 2 or 3) Electron-withdrawing groups (e.g., -NO2, -CF3)Potentially increased activityEnhances the electrophilicity of the chloropropanoyl group, making it more reactive. Studies on other benzamides have shown that electron-withdrawing groups can enhance biological activity.[5]
Electron-donating groups (e.g., -OCH3, -CH3)Potentially decreased activityReduces the electrophilicity of the warhead.
Bulky substituentsVariable, potentially decreased activitySteric hindrance may prevent optimal binding to the target. However, it could also enhance selectivity.[6][7]
Amide Linker (N-H) N-alkylationLikely decreased activityThe N-H proton is often a crucial hydrogen bond donor for target interaction.
3-Chloropropanoyl Moiety Replacement of Chlorine with other halogens (Br, I)Increased reactivity (Br, I > Cl)The reactivity of the electrophilic center would be modulated, which could lead to more potent but potentially less stable compounds.
Altering the linker length (e.g., 2-chloroethanoyl, 4-chlorobutanoyl)Activity is likely sensitive to linker lengthThe three-carbon linker may be optimal for positioning the electrophile within the active site of the target.[8]

Mechanistic Insights: Potential as Enzyme Inhibitors

The presence of the reactive 3-chloropropanoyl group strongly suggests that these analogs may act as irreversible or covalent inhibitors of enzymes. This mechanism of action is particularly relevant for targeting enzymes with a nucleophilic residue (e.g., cysteine, serine, or lysine) in their active site.

One potential class of targets for these compounds is the Histone Deacetylase (HDAC) family of enzymes .[9] HDACs play a crucial role in regulating gene expression, and their aberrant activity is implicated in various diseases, including cancer.[9] Many known HDAC inhibitors feature a zinc-binding group, a linker, and a "cap" group that interacts with the rim of the active site. The 4-[(3-Chloropropanoyl)amino]benzamide scaffold can be conceptualized in a similar manner, with the benzamide portion acting as the cap, the propanoyl chain as the linker, and the chloro group as a reactive moiety that could covalently bind to the enzyme.[10][11]

Proposed Mechanism of Action: Covalent Inhibition of HDAC

The diagram below illustrates a hypothetical mechanism for the covalent inhibition of an HDAC enzyme by a 4-[(3-Chloropropanoyl)amino]benzamide analog.

G cluster_0 HDAC Active Site cluster_1 Inhibitor Binding Enzyme_Nucleophile Nucleophilic Residue (e.g., Cys, Ser) Inhibitor 4-[(3-Chloropropanoyl)amino]benzamide Analog Enzyme_Nucleophile->Inhibitor Covalent Bond Formation (Inhibition) Zinc_Ion Zn2+ Inhibitor->Enzyme_Nucleophile Nucleophilic Attack Inhibitor->Zinc_Ion Potential Coordination

Caption: Proposed covalent inhibition of an HDAC enzyme.

Experimental Protocols

To facilitate further research and validation of the SAR of these analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthesis of 4-[(3-Chloropropanoyl)amino]benzamide Analogs

This procedure describes a general method for the synthesis of the title compounds, which can be adapted for various substituted analogs.[12][13][14]

Step 1: Synthesis of Substituted 4-Aminobenzamides

  • To a solution of the appropriately substituted 4-aminobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • In a separate flask, dissolve the desired amine (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in the same solvent.

  • Slowly add the acid chloride solution from step 2 to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted 4-aminobenzamide.

Step 2: Acylation with 3-Chloropropanoyl Chloride

  • Dissolve the synthesized 4-aminobenzamide analog (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the mixture to 0°C in an ice bath.

  • Add 3-chloropropanoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final 4-[(3-Chloropropanoyl)amino]benzamide analog.

G Start Substituted 4-Aminobenzoic Acid Step1 Amide Coupling (e.g., SOCl2, Amine) Start->Step1 Intermediate Substituted 4-Aminobenzamide Step1->Intermediate Step2 Acylation with 3-Chloropropanoyl Chloride Intermediate->Step2 Final_Product 4-[(3-Chloropropanoyl)amino]benzamide Analog Step2->Final_Product

Caption: General synthetic workflow for the analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized analogs against various cancer cell lines.[15][16]

  • Cell Culture: Culture cancer cell lines (e.g., MDA-MB-231, HT-29) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

In Vitro HDAC Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit HDAC enzyme activity.[17][18]

  • Enzyme and Substrate Preparation: Use a commercially available HDAC fluorometric assay kit. Prepare the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isoform) and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme, the test compound or control, and the assay buffer. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Add the developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The 4-[(3-Chloropropanoyl)amino]benzamide scaffold represents a promising starting point for the development of novel therapeutic agents, particularly as covalent enzyme inhibitors. The insights from related benzamide analogs suggest that systematic modification of the benzamide ring and the electrophilic warhead can lead to compounds with enhanced potency and selectivity. Future research should focus on synthesizing a diverse library of these analogs and evaluating their activity against a panel of relevant biological targets, such as various HDAC isoforms. Further mechanistic studies, including co-crystallization with target enzymes, will be invaluable in confirming the proposed covalent binding mode and guiding the rational design of next-generation inhibitors with improved therapeutic profiles.

References

  • Krämer, O. H. (Ed.). (2017). HDAC/HAT Function Assessment and Inhibitor Development. Humana Press.
  • MDPI. (2022). Structure-Activity Relationship of Antimicrobial Peptoids. Retrieved from [Link]

  • ResearchGate. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Retrieved from [Link]

  • PubMed. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Retrieved from [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Retrieved from [Link]

  • National Institutes of Health. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Retrieved from [Link]

  • National Institutes of Health. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • PubMed. (2006). 4-(Aminoalkylamino)-3-benzimidazole-quinolinones as potent CHK-1 inhibitors. Retrieved from [Link]

  • Google Patents. (1988). N-sulfamyl-3-halopropionamidines.
  • National Institutes of Health. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Blood cell cytotoxicity analysis for Ben I and Ben V analogues. Retrieved from [Link]

  • PubMed. (1991). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Retrieved from [Link]

  • Universitätsmedizin Mainz. (n.d.). HDAC/HAT Function Assessment and Inhibitor Development. Retrieved from [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • National Institutes of Health. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Retrieved from [Link]

  • Pharmakeftiki. (2023). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from [Link]

  • PubMed. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

  • ACS Publications. (2021). A Review of Progress in Histone Deacetylase 6 Inhibitors Research: Structural Specificity and Functional Diversity. Retrieved from [Link]

  • ACS Publications. (2026). Capsaicin-Inspired Hydroxamate Hybrids as Selective HDAC6 Inhibitors with Antiproliferative Activity in Hematological Malignancies. Retrieved from [Link]

  • PubMed. (1986). Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement.[1] Unlike their reversible counterparts, these molecules form a stable, covalent bond with their target protein, offering unique pharmacological advantages, particularly in oncology and virology. The 3-chloropropanoyl moiety, a reactive electrophile, appended to a benzamide scaffold in 4-[(3-Chloropropanoyl)amino]benzamide suggests its potential as a covalent inhibitor. The benzamide core itself is a well-known pharmacophore, present in a variety of approved drugs. For instance, 3-aminobenzamide is a known inhibitor of Poly(ADP-ribose)polymerase (PARP) enzymes, which are critical in the DNA damage response.[2][3]

This guide provides a comprehensive framework for academic and industry researchers to establish the selectivity profile of a novel, putative covalent inhibitor, using 4-[(3-Chloropropanoyl)amino]benzamide as a working example. We will delve into the critical experiments, from initial target identification to proteome-wide off-target analysis, and explain the scientific rationale behind each step. Our objective is to provide a self-validating system of protocols that ensures the generation of robust and reliable data for informed decision-making in a drug development campaign.

The Significance of Selectivity in Covalent Inhibitor Development

The irreversible nature of covalent inhibitors makes selectivity a paramount concern. While potent on-target activity is desired, off-target covalent interactions can lead to toxicity and other adverse effects.[4] Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization. A well-defined selectivity window—the concentration range where the compound inhibits its intended target without significantly engaging off-targets—is a key determinant of a successful therapeutic candidate.[4]

Hypothetical Primary Target Family: PARP Enzymes

Given that 3-aminobenzamide is a known PARP inhibitor, a logical starting point for investigating 4-[(3-Chloropropanoyl)amino]benzamide would be the PARP enzyme family.[2][3] The chloropropanoyl group could potentially engage a nucleophilic residue, such as a cysteine, in or near the NAD+ binding pocket of a PARP enzyme, leading to irreversible inhibition.

Experimental Workflow for Selectivity Profiling

A multi-pronged approach is essential for a comprehensive selectivity assessment. This typically involves a combination of in vitro biochemical assays, cell-based assays, and proteomic profiling.

Diagram of the Overall Experimental Workflow

G cluster_0 Initial Characterization cluster_1 Selectivity Assessment cluster_2 Proteome-Wide Analysis cluster_3 Validation Compound Synthesis\nand QC Compound Synthesis and QC Primary Target\nBiochemical Assay Primary Target Biochemical Assay Compound Synthesis\nand QC->Primary Target\nBiochemical Assay Panel Screening\n(e.g., Kinome Scan) Panel Screening (e.g., Kinome Scan) Primary Target\nBiochemical Assay->Panel Screening\n(e.g., Kinome Scan) Cell-Based Target\nEngagement Assays Cell-Based Target Engagement Assays Panel Screening\n(e.g., Kinome Scan)->Cell-Based Target\nEngagement Assays Activity-Based Protein\nProfiling (ABPP) Activity-Based Protein Profiling (ABPP) Cell-Based Target\nEngagement Assays->Activity-Based Protein\nProfiling (ABPP) ABPP ABPP Identification of\nOff-Targets Identification of Off-Targets ABPP->Identification of\nOff-Targets Validation of Off-Targets\n(Biochemical & Cellular) Validation of Off-Targets (Biochemical & Cellular) Identification of\nOff-Targets->Validation of Off-Targets\n(Biochemical & Cellular)

Caption: Overall workflow for selectivity profiling of a covalent inhibitor.

Phase 1: Primary Target Engagement and Potency

The first step is to confirm that 4-[(3-Chloropropanoyl)amino]benzamide engages its hypothetical primary target(s) and to determine its potency.

In Vitro Biochemical Assays

Objective: To measure the direct inhibitory activity of the compound against purified enzymes.

Rationale: This provides a clean, cell-free system to quantify the compound's potency and mechanism of inhibition (e.g., time-dependent inhibition characteristic of covalent inhibitors).

Experimental Protocol: PARP1 Inhibition Assay (Homogeneous Fluorescence-Based)

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1 (substrate)

    • NAD+ (co-substrate)

    • Biotinylated NAD+ (for detection)

    • Streptavidin-Europium (donor fluorophore)

    • Anti-poly(ADP-ribose) antibody conjugated to a suitable acceptor fluorophore

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

    • 384-well assay plates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Prepare a serial dilution of 4-[(3-Chloropropanoyl)amino]benzamide in DMSO.

    • In the assay plate, add the PARP1 enzyme and the compound at various concentrations. Incubate for different time points (e.g., 0, 15, 30, 60, 120 minutes) to assess time-dependent inhibition.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+, along with histone H1.

    • Incubate for a fixed time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a potent, non-covalent PARP inhibitor (e.g., Olaparib) or by adding the detection reagents.

    • Add the detection reagents (Streptavidin-Europium and the anti-PARP antibody-acceptor conjugate).

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on a TR-FRET-capable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration and time point.

    • Plot percent inhibition versus compound concentration to determine the IC50 value at each pre-incubation time point.

    • For covalent inhibitors, the IC50 will decrease with longer pre-incubation times.

    • Determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) by plotting the observed rate of inactivation (kobs) against inhibitor concentration.

Mass Spectrometry for Covalent Adduct Formation

Objective: To unequivocally confirm that the compound forms a covalent bond with the target protein.

Rationale: This experiment provides direct evidence of the covalent mechanism of action.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubate the purified target protein (e.g., PARP1) with an excess of 4-[(3-Chloropropanoyl)amino]benzamide for a sufficient time to ensure reaction completion.

  • Remove excess, unbound compound using a desalting column.

  • Analyze the protein sample by liquid chromatography-mass spectrometry (LC-MS).

  • Compare the mass of the treated protein with the mass of an untreated (vehicle control) sample. An increase in mass corresponding to the molecular weight of the compound confirms covalent modification.

Phase 2: Broad Selectivity Screening

Once the on-target activity is confirmed, the next step is to assess the compound's selectivity across a broader panel of related and unrelated proteins.

Panel Screening

Objective: To profile the inhibitory activity of the compound against a large, diverse panel of proteins.

Rationale: This provides a broad view of the compound's selectivity and helps to identify potential off-targets early in the discovery process. For a putative kinase inhibitor, a kinome scan would be appropriate. For a PARP inhibitor, a panel of other NAD+-utilizing enzymes would be relevant.

Example Panel for a PARP Inhibitor:

  • PARP family members (PARP1-16)

  • Sirtuins (SIRT1-7)

  • Other NAD+-dependent enzymes

The compound would be tested at one or more concentrations in biochemical assays for each enzyme in the panel.

Cell-Based Target Engagement Assays

Objective: To confirm that the compound can engage its target in a cellular context.

Rationale: This demonstrates that the compound is cell-permeable and can reach its target in the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Culture cells that endogenously express the target protein.

  • Treat intact cells with various concentrations of 4-[(3-Chloropropanoyl)amino]benzamide or vehicle control.

  • Heat the cell lysates at a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative methods.

  • Binding of the compound will stabilize the target protein, leading to a shift in its melting temperature (Tm).

Phase 3: Unbiased, Proteome-Wide Off-Target Identification

Panel screens are inherently biased as they are limited to the proteins included in the panel. Unbiased proteomic methods are crucial for a comprehensive assessment of selectivity.[5]

Activity-Based Protein Profiling (ABPP)

Objective: To identify all proteins in the proteome that covalently react with the compound.[4]

Rationale: ABPP uses a tagged version of the inhibitor to "fish" for interacting proteins from a complex cell lysate or in live cells.[5] This method is highly effective for identifying covalent off-targets.

Diagram of the ABPP Workflow

G Live Cells or Lysate Live Cells or Lysate Treat with Alkyne-tagged\nInhibitor Probe Treat with Alkyne-tagged Inhibitor Probe Live Cells or Lysate->Treat with Alkyne-tagged\nInhibitor Probe Lysis (if applicable) Lysis (if applicable) Treat with Alkyne-tagged\nInhibitor Probe->Lysis (if applicable) Click Chemistry with\nBiotin-Azide Tag Click Chemistry with Biotin-Azide Tag Lysis (if applicable)->Click Chemistry with\nBiotin-Azide Tag Streptavidin Enrichment\nof Labeled Proteins Streptavidin Enrichment of Labeled Proteins Click Chemistry with\nBiotin-Azide Tag->Streptavidin Enrichment\nof Labeled Proteins On-bead Digestion\n(Trypsin) On-bead Digestion (Trypsin) Streptavidin Enrichment\nof Labeled Proteins->On-bead Digestion\n(Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis On-bead Digestion\n(Trypsin)->LC-MS/MS Analysis Protein Identification\nand Quantification Protein Identification and Quantification LC-MS/MS Analysis->Protein Identification\nand Quantification

Caption: A typical workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP

  • Synthesize a version of 4-[(3-Chloropropanoyl)amino]benzamide that includes a bioorthogonal tag, such as an alkyne. This is the "probe".

  • Treat live cells or cell lysates with increasing concentrations of the untagged ("competitor") 4-[(3-Chloropropanoyl)amino]benzamide.

  • Add a fixed, low concentration of the alkyne-tagged probe to all samples.

  • The untagged compound will compete with the probe for binding to both on- and off-targets.

  • Lyse the cells (if treated live) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Digest the enriched proteins with trypsin and identify them by quantitative mass spectrometry (e.g., TMT-based quantification).

  • Proteins whose probe labeling is competed off by the untagged compound are identified as targets. The concentration-dependence of this competition can be used to estimate the cellular potency (EC50) for each target.

Data Summary and Interpretation

The data generated from these experiments should be compiled to create a comprehensive selectivity profile.

Table 1: Hypothetical Selectivity Profile of 4-[(3-Chloropropanoyl)amino]benzamide

TargetBiochemical IC50 (nM)Cellular EC50 (CETSA, nM)Cellular EC50 (ABPP, nM)Notes
PARP1 (On-Target) 155065Potent on-target activity
PARP2752503005-fold selective over PARP2
GSTP1 (Off-Target)>10,000>10,000850Off-target identified by ABPP
TXN (Off-Target)Not tested>10,0001,200Off-target identified by ABPP
Kinase X>10,000Not tested>10,000Not a kinase inhibitor

This table allows for a clear comparison of the compound's potency against its intended target versus its off-targets. The selectivity window can be calculated as the ratio of the off-target EC50 to the on-target EC50. In this hypothetical example, there is a greater than 10-fold selectivity window for the identified off-targets from ABPP.

Conclusion

Establishing the selectivity profile of a novel covalent inhibitor like 4-[(3-Chloropropanoyl)amino]benzamide is a rigorous, multi-step process that requires careful experimental design and interpretation. By combining traditional biochemical assays with modern, unbiased proteomic techniques, researchers can build a comprehensive understanding of a compound's interactions within the proteome. This detailed characterization is essential for mitigating risks associated with covalent drugs and for advancing the most promising candidates toward clinical development. The framework presented here provides a robust and self-validating pathway to achieve this critical goal.

References

  • 3-aminobenzamide | C7H8N2O | CID 1645 . PubChem. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery . JACS Au. [Link]

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors . Nature Chemical Biology. [Link]

  • cheMIKAILproteomics . Research Features. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(3-Chloropropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Imperative

Handling 4-[(3-Chloropropanoyl)amino]benzamide requires a safety protocol that goes beyond standard organic chemical handling. As a functionalized benzamide containing a


-chloropropionyl moiety  (Cl-CH

-CH

-CO-NH-), this compound possesses latent alkylating potential. Under physiological or basic conditions, it can undergo elimination to form a reactive acrylamide Michael acceptor or participate in direct nucleophilic substitution.

Consequently, this guide classifies the compound as a Probable Skin Sensitizer and Irritant , with potential for cumulative toxicity. The protocols below prioritize the prevention of dermal absorption and inhalation sensitization.

Part 1: Risk Assessment & Hazard Identification

Structural Hazard Analysis

To understand the risk, we must analyze the molecule's reactive centers.

  • The Threat: The 3-chloropropanoyl tail is an electrophilic site.

  • The Mechanism: It can alkylate cysteine residues in proteins (via S-alkylation), a known pathway for inducing Allergic Contact Dermatitis (ACD) .

  • The Consequence: Repeated low-level exposure may lead to permanent sensitization, where the immune system reacts violently to trace amounts in the future.

GHS Classification (Predicted/Inferred)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for chlorinated amides due to potential permeation. The following PPE system is mandatory for all handling steps.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Silver Shield® (Laminate) or High-Grade Nitrile (0.11 mm min) Chlorinated alkyl chains can permeate thin nitrile. Laminate offers broad chemical resistance against alkyl halides.
Hand Protection (Secondary) Double Gloving Protocol Wear a standard nitrile glove over the laminate glove to improve dexterity and grip, as laminate gloves are slippery.
Respiratory N95/P100 Respirator (if outside hood)Essential for weighing powders. The solid dust is a potent respiratory irritant.
Body Defense Tyvek® Lab Coat (Disposable) Cotton coats absorb chemicals. Disposable Tyvek provides a non-porous barrier and prevents tracking contaminants home.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate for powders that can drift behind lenses.

Part 3: Operational Protocols

Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" on the cap, which indicates leakage.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Cold storage retards the spontaneous elimination of HCl that can degrade the compound into its acrylamide derivative.

Weighing & Solubilization (Critical Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or bar. Static charge can cause the fine powder to "jump" onto gloves or cuffs.

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (methanol/water) for long-term storage to prevent hydrolysis of the chloride.

Reaction Setup
  • Closed Systems: Reactions involving this intermediate should be run in sealed vessels to prevent the escape of vapors, especially if heating is involved (which increases volatility).

  • Base Addition: If the reaction involves a base (e.g., Triethylamine), be aware that this activates the molecule, converting the 3-chloropropanoyl group into a highly reactive acrylamide in situ. Treat the reaction mixture as highly toxic.

Part 4: Emergency & Waste Management

Spill Response

Do not dry sweep. This generates dust.[3]

  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, N95/P100.

  • Wet Method: Cover the spill with a paper towel soaked in 10% Sodium Thiosulfate or dilute aqueous ammonia.

    • Chemistry: Thiosulfate acts as a "soft" nucleophile, reacting with the alkyl chloride to form a non-toxic water-soluble salt, effectively quenching the alkylating potential.

  • Disposal: Place waste in a sealed hazardous waste bag.

Waste Disposal
  • Category: Halogenated Organic Waste.

  • Labeling: Must be clearly labeled "Contains Alkylating Agent/Sensitizer."

  • Prohibition: Never dispose of down the drain. The compound is toxic to aquatic life.

Part 5: Visualizations

Safe Handling Workflow

SafeHandling cluster_PPE Required PPE Zone Start Start: Chemical Receipt Inspect Inspect Container (Check for leakage) Start->Inspect Storage Storage: 2-8°C (Inert Atmosphere) Inspect->Storage Intact Waste Disposal (Halogenated Waste) Inspect->Waste Damaged Weighing Weighing Process (Fume Hood + Static Control) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Reaction Reaction Setup (Closed System) Solubilization->Reaction Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical containment zone during weighing and solubilization.

PPE Decision Tree

PPE_Decision Task Task Identification Solid Handling Solid Powder Task->Solid Liquid Handling Solution Task->Liquid Resp Respiratory: N95 or Fume Hood Solid->Resp Dust Risk GloveS Gloves: Double Nitrile Solid->GloveS Splash Eye: Splash Goggles Liquid->Splash Splash Risk GloveL Gloves: Silver Shield / Laminate Liquid->GloveL Permeation Risk

Figure 2: PPE selection logic based on the physical state of the chemical.

References

  • PubChem. (n.d.).[2] Compound Summary for CID 11319207: 4-[(3-Chloropropanoyl)amino]benzamide. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved October 26, 2023, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.